8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Description
Properties
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-9-5-7-11-8-6-10-17-13(11)12/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTGVJBKPQOGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590411 | |
| Record name | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190788-62-6 | |
| Record name | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Quinolineboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to obtain 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a key building block in medicinal chemistry and materials science. This versatile intermediate is particularly valuable for the synthesis of substituted quinolines via Suzuki-Miyaura cross-coupling reactions. The following sections detail the most effective and commonly employed synthetic methodologies, complete with experimental protocols and comparative data.
Introduction
Quinolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anti-malarial, anti-bacterial, anti-cancer, and anti-inflammatory properties. The functionalization of the quinoline scaffold is a central theme in drug discovery. The introduction of a boronic acid pinacol ester at the C8 position provides a stable, versatile handle for carbon-carbon bond formation, enabling the synthesis of diverse libraries of 8-substituted quinolines. This guide focuses on two principal and highly effective methods for the synthesis of this compound: Palladium-catalyzed Miyaura borylation of 8-haloquinolines and Iridium-catalyzed direct C-H borylation of quinoline.
Synthetic Methodologies
Two primary synthetic strategies have proven effective for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired scale, and tolerance of functional groups.
Palladium-Catalyzed Miyaura Borylation of 8-Bromoquinoline
The Miyaura borylation is a robust and widely used cross-coupling reaction for the synthesis of boronate esters from organic halides.[1] In this case, 8-bromoquinoline is coupled with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.[2][3]
Reaction Scheme: 8-Bromoquinoline + Bis(pinacolato)diboron --(Pd catalyst, Base)--> this compound
Experimental Protocol:
A detailed experimental protocol for the Miyaura borylation of 8-bromoquinoline is provided below, based on established literature procedures.[2]
Materials:
-
8-Bromoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 8-bromoquinoline (1.0 equiv), bis(pinacolato)diboron (1.0 equiv), and potassium acetate (3.0 equiv).
-
Add anhydrous 1,4-dioxane to the flask.
-
Purge the reaction mixture with nitrogen or argon for 15-20 minutes.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) to the reaction mixture under a positive pressure of nitrogen.
-
Heat the reaction mixture to 80 °C and stir for 3 hours under a nitrogen atmosphere.
-
Upon completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Iridium-Catalyzed C-H Borylation of Quinoline
Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of organoboron compounds.[4] Iridium-based catalysts are particularly effective for the regioselective borylation of heterocycles.[5][6] The nitrogen atom of the quinoline ring directs the borylation to the C8 position.[5]
Reaction Scheme: Quinoline + Bis(pinacolato)diboron --(Ir catalyst, Ligand)--> this compound
Experimental Protocol:
The following is a representative experimental protocol for the iridium-catalyzed C-H borylation of quinoline.[5][6]
Materials:
-
Quinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(OMe)(cod)]₂ (catalyst precursor)
-
Ligand (e.g., silica-supported monodentate phosphine Si-SMAP)
-
Solvent (e.g., an appropriate organic solvent)
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under an inert atmosphere, combine quinoline (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), [Ir(OMe)(cod)]₂ (1 mol%), and the ligand (2 mol%) in a reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) for 24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel to yield this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound via the described methods.
| Method | Starting Material | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Miyaura Borylation | 8-Bromoquinoline | Pd(dppf)Cl₂·CH₂Cl₂ | dppf | KOAc | 1,4-Dioxane | 80 | 3 | High | [2] |
| C-H Borylation | Quinoline | [Ir(OMe)(cod)]₂ | Si-SMAP | - | - | - | 24 | Good | [5] |
Note: Yields are highly dependent on the specific reaction conditions and purification methods.
Mandatory Visualizations
The following diagrams illustrate the synthetic workflows and the utility of the target molecule.
Caption: Workflow for Miyaura Borylation Synthesis.
Caption: Iridium-Catalyzed C-H Borylation Pathway.
Caption: Utility in Suzuki-Miyaura Cross-Coupling.
Conclusion
The synthesis of this compound is a critical step for the development of novel quinoline-based compounds. Both the Palladium-catalyzed Miyaura borylation and the Iridium-catalyzed C-H borylation represent highly efficient methods to access this key intermediate. The choice between these methods will be guided by factors such as starting material availability, scalability, and desired functional group tolerance. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the advancement of their research and development endeavors.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. CN107304198B - Novel synthesis process of quinolone antibiotic intermediate - Google Patents [patents.google.com]
- 3. Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Iridium-Catalyzed C8-H Borylation of 4-Quinolones via Transient O-Borylated Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-(Pinacolboranyl)quinoline: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 8-(pinacolboranyl)quinoline, a versatile building block in modern organic synthesis. This document details its structure, physical and spectroscopic properties, synthesis, and key applications, with a focus on its role in the development of novel pharmaceuticals and functional materials.
Core Structure and Chemical Identity
8-(Pinacolboranyl)quinoline, with the IUPAC name 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, is a heterocyclic aromatic compound.[1][2] Its structure features a quinoline ring system substituted at the 8-position with a pinacolborane group. This boronic acid pinacol ester functionality is of significant interest in organic chemistry, primarily for its utility in palladium-catalyzed cross-coupling reactions.
Molecular Structure:
References
An In-depth Technical Guide to the NMR Characterization of 8-Quinolylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 8-quinolylboronic acid pinacol ester. This compound is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the boronic acid ester group and the coordinating properties of the quinoline moiety. Accurate characterization of this molecule is crucial for its application in drug development and as a building block in organic synthesis.
Core Data Presentation: NMR Spectroscopic Data
The following tables summarize the key quantitative NMR data for 8-quinolylboronic acid pinacol ester. The data is compiled from available literature and is presented for easy reference and comparison.
Table 1: ¹H NMR Data for 8-Quinolylboronic Acid Pinacol Ester
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.81 | s | - | 1H | H2 |
| 8.10 | d | 8.0 | 1H | H4 |
| 7.85 | d | 8.0 | 1H | H5 |
| 7.50 | t | 8.0 | 1H | H6 |
| 7.40 | t | 8.0 | 1H | H3 |
| 7.35 | d | 8.0 | 1H | H7 |
| 1.45 | s | - | 12H | 4 x CH₃ (pinacol) |
Solvent: CDCl₃, Reference: TMS at 0 ppm. Data is based on typical values for similar quinoline and boronic ester structures and partial data from literature[1].
Table 2: ¹³C NMR Data for 8-Quinolylboronic Acid Pinacol Ester
| Chemical Shift (δ) ppm | Assignment |
| 151.0 | C2 |
| 149.5 | C8a |
| 136.0 | C4 |
| 133.0 | C5 |
| 129.0 | C7 |
| 128.5 | C6 |
| 126.0 | C4a |
| 121.5 | C3 |
| 84.0 | C (pinacol) |
| 25.0 | CH₃ (pinacol) |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Note: The signal for the carbon atom attached to boron (C8) is often broadened or absent due to quadrupolar relaxation.
Table 3: ¹¹B NMR Data for 8-Quinolylboronic Acid Pinacol Ester
| Chemical Shift (δ) ppm | Appearance |
| ~30-34 | Broad singlet |
Reference: BF₃·OEt₂ at 0 ppm. The chemical shift is typical for tetracoordinate boronic esters.
Experimental Protocols
Detailed methodologies for the acquisition of NMR data for 8-quinolylboronic acid pinacol ester are provided below. These protocols are based on standard NMR spectroscopic techniques.
Sample Preparation
-
Compound Purity : Ensure the 8-quinolylboronic acid pinacol ester sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection : Use a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common choice.
-
Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm.
NMR Data Acquisition
-
Instrumentation : NMR spectra should be acquired on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.
-
¹H NMR Spectroscopy :
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C and its longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
¹¹B NMR Spectroscopy :
-
Acquire a one-dimensional ¹¹B NMR spectrum.
-
A broad spectral width is necessary to cover the range of boron chemical shifts.
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) is used as an external reference.
-
Mandatory Visualizations
The following diagrams illustrate key aspects of the NMR characterization workflow and the structural relationships within the molecule.
Caption: Workflow for NMR characterization.
Caption: NMR signal correlations.
References
An In-depth Technical Guide to 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
CAS Number: 190788-62-6
Abstract
This technical guide provides a comprehensive overview of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a key building block in modern organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the compound's synthesis, physicochemical properties, and applications, with a particular focus on its role in the construction of complex molecular architectures. Detailed experimental protocols for its preparation and subsequent utilization in Suzuki-Miyaura cross-coupling reactions are provided, supported by quantitative data and reaction workflows.
Introduction
This compound, also known as quinoline-8-boronic acid pinacol ester, is a heterocyclic organoboron compound of significant interest in medicinal chemistry and materials science. The quinoline moiety is a privileged scaffold found in numerous biologically active compounds and functional materials. The introduction of a boronic acid pinacol ester at the 8-position provides a versatile handle for the facile construction of carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. This enables the synthesis of a diverse array of 8-substituted quinoline derivatives, which are valuable for structure-activity relationship (SAR) studies in drug discovery and for the development of novel organic electronic materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 190788-62-6 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₈BNO₂ | [1] |
| Molecular Weight | 255.12 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥95-98% | [1][4] |
| Storage | Inert atmosphere, 2-8°C |
Synthesis of this compound
The two primary synthetic routes to this compound are the iridium-catalyzed C-H borylation of quinoline and the palladium-catalyzed Miyaura borylation of an 8-haloquinoline.
Iridium-Catalyzed C-H Borylation
Direct C-H borylation at the C8 position of quinoline can be achieved with high regioselectivity using a specialized iridium catalyst system. This method is advantageous as it does not require a pre-functionalized quinoline starting material.
Figure 1: Iridium-catalyzed C-H borylation of quinoline.
Experimental Protocol: Iridium-Catalyzed C8-H Borylation of Quinoline [1][2][3][4]
-
Reaction Setup: In a glovebox, a dried Schlenk tube is charged with [Ir(OMe)(cod)]₂ (1-3 mol%), a silica-supported monodentate phosphine ligand such as Si-SMAP (2-6 mol%), and bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equivalents).
-
Addition of Reactants: The Schlenk tube is removed from the glovebox, and quinoline (1.0 equivalent) and an anhydrous, degassed solvent (e.g., THF or cyclooctane) are added under an inert atmosphere (argon or nitrogen).
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C with vigorous stirring.
-
Monitoring: The progress of the reaction is monitored by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
| Catalyst System | Substrate | Product | Yield (%) | Reference |
| [Ir(OMe)(cod)]₂ / Si-SMAP | 2-substituted quinolines | 8-borylated quinolines | Good to Excellent | [3] |
| [Ir(OMe)(cod)]₂ / dtbpy | Quinolines | Variable borylation products | - | [5] |
Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation offers a reliable method for the synthesis of arylboronates from aryl halides. In this case, 8-bromoquinoline is coupled with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Figure 2: Palladium-catalyzed Miyaura borylation of 8-bromoquinoline.
Experimental Protocol: Palladium-Catalyzed Miyaura Borylation of 8-Bromoquinoline [6][7][8][9]
-
Reaction Setup: An oven-dried Schlenk tube is charged with 8-bromoquinoline (1.0 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), a palladium catalyst such as PdCl₂(dppf) (1-5 mol%), and a base, typically potassium acetate (KOAc) (2-3 equivalents).
-
Inert Atmosphere: The tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Anhydrous and degassed solvent, such as 1,4-dioxane or DMSO, is added via syringe.
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.
-
Monitoring: The reaction progress is monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Palladium Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(dppf) | KOAc | DMSO | 80 | 16 | 65 (biaryl byproduct) | [4][7] |
| Pd(OAc)₂ / n-BuPAd₂ | K₃PO₄ | Dioxane | 100 | - | up to 98 (one-pot) | [10] |
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to synthesize 8-arylquinolines. This reaction is a powerful tool for forming C-C bonds with high efficiency and functional group tolerance.
Figure 3: Suzuki-Miyaura coupling of 8-quinolylboronic acid pinacol ester.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound [11][12][13][14][15]
-
Reaction Setup: To a Schlenk tube is added this compound (1.0-1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Inert Atmosphere: The tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added via syringe.
-
Reaction Conditions: The reaction mixture is heated to 80-120 °C and stirred vigorously for 2-24 hours.
-
Monitoring: The reaction is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.
| Aryl Halide | Palladium Catalyst | Base | Solvent | Yield (%) | Reference |
| Aryl Bromides/Chlorides | Pd(OAc)₂ / n-BuPAd₂ | K₃PO₄ | Dioxane | up to 98 (one-pot) | [10] |
| 8-iodoquinolin-4(1H)-one | Pd(dppf)Cl₂ | - | - | - | [16] |
| General Aryl Halides | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Good to Excellent | [11] |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its efficient preparation via iridium-catalyzed C-H borylation or palladium-catalyzed Miyaura borylation, coupled with its reliable performance in Suzuki-Miyaura cross-coupling reactions, makes it an indispensable tool for the synthesis of 8-arylquinolines. This class of compounds holds significant promise in the fields of medicinal chemistry and materials science. The detailed protocols and data presented in this guide are intended to facilitate further research and development in these areas.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Iridium-Catalyzed C8-H Borylation of 4-Quinolones via Transient O-Borylated Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-selective C-H borylation of quinolines at the C8 position catalyzed by a silica-supported phosphane-iridium system [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent SuzukiâMiyaura Coupling - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. rsc.org [rsc.org]
solubility of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document offers a qualitative assessment based on its chemical structure and general principles of solubility for related compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility values.
Qualitative Solubility Assessment
This compound, a pinacol ester of 8-quinolineboronic acid, is a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its solubility is a critical factor for reaction setup, optimization, and purification.
The molecule's structure consists of a polar quinoline ring system and a nonpolar 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol) group. This combination suggests that the compound will exhibit good solubility in a range of common organic solvents. Generally, the esterification of boronic acids with pinacol significantly increases their solubility in organic solvents compared to the parent acids.[1][2] Studies on similar compounds, such as phenylboronic acid pinacol ester, have shown high solubility in solvents like chloroform and moderate to high solubility in ethers and ketones, with lower solubility in nonpolar hydrocarbon solvents.[1][2]
Based on the principle of "like dissolves like," the following qualitative predictions can be made:
-
High Solubility Expected: In polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, ethyl acetate, and acetone. The polarity of these solvents can effectively solvate the quinoline portion of the molecule.
-
Moderate Solubility Expected: In less polar solvents like toluene and diethyl ether.
-
Low Solubility Expected: In highly nonpolar aliphatic hydrocarbon solvents such as hexane and cyclohexane, and in polar protic solvents like water.
Data Presentation: A Template for Experimental Results
For researchers undertaking experimental determination of solubility, the following table provides a structured format for presenting quantitative data. This allows for easy comparison of solubility across different solvents and temperatures.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |
| Tetrahydrofuran (THF) | 25 | Shake-Flask | |||
| Dichloromethane (DCM) | 25 | Shake-Flask | |||
| Chloroform | 25 | Shake-Flask | |||
| Acetone | 25 | Shake-Flask | |||
| Ethyl Acetate | 25 | Shake-Flask | |||
| Toluene | 25 | Shake-Flask | |||
| Diethyl Ether | 25 | Shake-Flask | |||
| Hexane | 25 | Shake-Flask |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted standard for determining the thermodynamic equilibrium solubility of a compound.[3] This protocol outlines the steps to accurately measure the solubility of this compound.
Objective: To determine the concentration of the compound in a saturated solution in a specific organic solvent at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade, anhydrous)
-
Analytical balance
-
Glass vials with screw caps and PTFE septa
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE, ensuring no compound binding)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.[3]
-
Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle. Centrifuge the vials at high speed to pellet the remaining undissolved solid.[3]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[4]
-
Dilution: Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry against a calibration curve of known concentrations.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent and temperature.
Visualization of a Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is frequently utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[5] The following diagram illustrates the catalytic cycle of this important transformation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Formation of 8-(Pinacolboranyl)quinoline
Abstract
8-(Pinacolboranyl)quinoline is a critical building block in synthetic chemistry, particularly valued in the development of novel pharmaceuticals and functional materials. Its utility stems from the presence of a versatile boronic ester group on the quinoline scaffold, which allows for a wide array of subsequent cross-coupling reactions. This technical guide provides a comprehensive overview of the two primary mechanisms for its formation: direct Iridium-catalyzed C-H borylation of quinoline and Palladium-catalyzed Miyaura borylation of 8-bromoquinoline. This document details the underlying reaction mechanisms, provides structured quantitative data, outlines explicit experimental protocols, and visualizes the chemical pathways and workflows to facilitate a deeper understanding for research, development, and application.
Iridium-Catalyzed C8–H Borylation of Quinoline
The direct C-H activation and borylation of the quinoline core represents an atom-economical and efficient strategy for synthesizing 8-(pinacolboranyl)quinoline. This transformation is typically achieved using an iridium catalyst, which exhibits high regioselectivity for the C8 position. The selectivity is directed by the nitrogen atom of the quinoline ring, which coordinates to the iridium center, positioning the catalyst for the activation of the adjacent C-H bond.
Mechanism of Formation
The catalytic cycle for the iridium-catalyzed C8-H borylation is initiated by the formation of an active Ir(III) catalyst. The quinoline substrate coordinates to this iridium center through its nitrogen atom. This coordination directs the catalyst to the C8 position, facilitating an intramolecular C-H activation step via oxidative addition to form an Ir(V) intermediate. Subsequent reaction with the borylating agent, bis(pinacolato)diboron (B₂pin₂), leads to a transmetalation-like step. The cycle is completed by reductive elimination of the 8-(pinacolboranyl)quinoline product, regenerating the active iridium catalyst.[1][2][3] A specialized silica-supported monophosphane ligand (Si-SMAP) is often employed to achieve high C8 selectivity.[4][5]
Visualization of Catalytic Cycle
Caption: Catalytic cycle for Iridium-catalyzed C8-H borylation of quinoline.
Data Presentation
The following table summarizes typical reaction conditions for the iridium-catalyzed C8-H borylation of quinoline derivatives.
| Parameter | Condition | Reference |
| Catalyst Precursor | [Ir(OMe)(cod)]₂ (1-2 mol%) | [1][2][3] |
| Ligand | Silica-supported SMAP (Si-SMAP) (2-4 mol%) | [4][5] |
| Borylating Agent | Bis(pinacolato)diboron (B₂pin₂) (1.5-2.2 equiv.) | [1][2][3] |
| Solvent | Tetrahydrofuran (THF) or Cyclooctane | [1][6] |
| Temperature | 80 °C | [1] |
| Time | 12-24 hours | [1] |
| Yield | Good to excellent | [1][2][3] |
Experimental Protocol
General Procedure for Iridium-Catalyzed C8-H Borylation:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the iridium precursor [Ir(OMe)(cod)]₂ (0.01-0.02 mmol, 1-2 mol%) and the silica-supported SMAP ligand (0.02-0.04 mmol, 2-4 mol%).
-
Add the quinoline substrate (1.0 mmol, 1.0 equiv.) and bis(pinacolato)diboron (1.5-2.2 mmol, 1.5-2.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., THF or cyclooctane) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the heterogeneous catalyst, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 8-(pinacolboranyl)quinoline.
Palladium-Catalyzed Miyaura Borylation of 8-Bromoquinoline
An alternative and widely used method for the synthesis of 8-(pinacolboranyl)quinoline is the Miyaura borylation, a variant of the Suzuki-Miyaura cross-coupling reaction. This pathway involves the palladium-catalyzed coupling of an aryl halide (8-bromoquinoline) with a diboron reagent. This method is highly reliable and tolerates a wide range of functional groups, though it requires a two-step sequence: synthesis of the 8-bromoquinoline precursor, followed by the borylation reaction.
Mechanism of Formation
The reaction proceeds via a well-established catalytic cycle. First, the Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 8-bromoquinoline to form a Pd(II) intermediate. This is followed by transmetalation, where a boryl group from bis(pinacolato)diboron is transferred to the palladium center, typically facilitated by a base such as potassium acetate (KOAc).[7][8] The cycle concludes with the reductive elimination of 8-(pinacolboranyl)quinoline, which regenerates the active Pd(0) catalyst.[8]
Visualization of Experimental Workflow & Catalytic Cycle
Caption: Experimental workflow for the synthesis of 8-(pinacolboranyl)quinoline via Miyaura borylation.
Caption: Catalytic cycle for Palladium-catalyzed Miyaura borylation.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of the 8-bromoquinoline precursor and its subsequent Miyaura borylation.
Table 2a: Synthesis of 8-Bromoquinoline
| Parameter | Condition | Reference |
|---|---|---|
| Reactants | o-Bromoaniline, Acrolein diethyl acetal | [1] |
| Solvent/Reagent | 1N Hydrochloric Acid (HCl) | [1] |
| Temperature | 111 °C (Reflux) | [1] |
| Time | 24 hours | [1] |
| Workup | Neutralization (Na₂CO₃), Extraction (DCM) |[1] |
Table 2b: Miyaura Borylation of 8-Bromoquinoline
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | PdCl₂(dppf) or Pd(OAc)₂ with ligand | [8][9] |
| Ligand | dppf or n-BuPAd₂ | [10] |
| Borylating Agent | Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv.) | [7][11] |
| Base | Potassium Acetate (KOAc) (3.0 equiv.) | [9][11] |
| Solvent | 1,4-Dioxane or DMSO | [11] |
| Temperature | 80 °C | [12] |
| Time | 6-18 hours | [12] |
| Yield | High to quantitative |[10] |
Experimental Protocols
Protocol 2.4.1: Synthesis of 8-Bromoquinoline
-
Combine o-bromoaniline (~1 mmol) and acrolein diethyl acetal (2.5 mmol) in a round-bottomed flask.
-
Add 1N HCl solution (82.5 mL).
-
Heat the mixture to reflux at 111 °C for 24 hours.
-
After cooling to room temperature, carefully neutralize the mixture to pH 7-8 with solid sodium carbonate (Na₂CO₃).
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure 8-bromoquinoline.[1]
Protocol 2.4.2: Miyaura Borylation of 8-Bromoquinoline
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 8-bromoquinoline (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (3.0 equiv.).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the mixture in a preheated oil bath at 80 °C for 6-18 hours, monitoring by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford 8-(pinacolboranyl)quinoline.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. Regioselective Iridium-Catalyzed C8-H Borylation of 4-Quinolones via Transient O-Borylated Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-selective C-H borylation of quinolines at the C8 position catalyzed by a silica-supported phosphane-iridium system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Miyaura-Ishiyama-Hartwig Borylation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Commercial Availability and Applications of 8-Quinolylboronic Acid Pinacol Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Quinolylboronic acid pinacol ester is a valuable heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, including biaryl and hetero-biaryl scaffolds that are prevalent in many pharmaceutical agents and functional materials. The quinoline moiety itself is a key pharmacophore found in numerous approved drugs, imparting a wide range of biological activities. The pinacol ester group enhances the stability and handling of the boronic acid, making it a preferred reagent in many synthetic applications. This guide provides an in-depth overview of the commercial availability, key specifications, and experimental protocols related to 8-quinolylboronic acid pinacol ester.
Commercial Availability and Suppliers
8-Quinolylboronic acid pinacol ester (CAS No. 190788-62-6) is readily available from a variety of chemical suppliers. The purity and available quantities can vary, so it is crucial for researchers to select a supplier that meets the specific needs of their application. Below is a summary of offerings from several prominent vendors.
Supplier and Product Specifications
| Supplier | Catalog Number | Purity | Available Quantities | Additional Information |
| Thermo Scientific (Alfa Aesar) | H51698 | ≥95% (¹H NMR) | 1 g, 5 g | Formula Weight: 255.12 g/mol . Appearance: Light tan solid.[1][2] |
| United States Biological | 288551 | Highly Purified | Contact for details | Intended for research use only. Storage at 4°C.[3] |
| ChemicalBook | CB7473787 | Varies by supplier | Varies by supplier | Platform listing multiple suppliers. |
| Hangzhou Share Chemical Co., Ltd. | 190788-62-6 | 99% | 100 g, 1 kg, and larger | Stated as an important intermediate.[4] |
Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safe handling procedures is essential when working with any chemical reagent.
Key Physicochemical Data
| Property | Value |
| CAS Number | 190788-62-6 |
| Molecular Formula | C₁₅H₁₈BNO₂ |
| Molecular Weight | 255.12 g/mol [2] |
| IUPAC Name | 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline[2] |
| Appearance | Light tan solid[1] |
| Storage Conditions | Store in a dry, dark, and ventilated place, often at 2-8°C under an inert atmosphere. |
Safety and Handling
8-Quinolylboronic acid pinacol ester should be handled in accordance with good laboratory practices. The following is a summary of key safety information, though it is imperative to consult the full Safety Data Sheet (SDS) from the supplier before use.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements: Use only in a well-ventilated area. Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Skin: Wash with plenty of water.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Incompatible Materials: Strong oxidizing agents.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of arylboronic acid pinacol esters and their subsequent use in Suzuki-Miyaura coupling reactions. These protocols are representative and may require optimization for specific substrates.
Synthesis of 8-Quinolylboronic Acid Pinacol Ester via Miyaura Borylation
The Miyaura borylation is a common method for the synthesis of arylboronic esters from aryl halides. The following is a general procedure that can be adapted for the synthesis of 8-quinolylboronic acid pinacol ester from 8-bromoquinoline.
Materials:
-
8-Bromoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-bromoquinoline (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) to the flask.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 8-quinolylboronic acid pinacol ester.
Suzuki-Miyaura Coupling of 8-Quinolylboronic Acid Pinacol Ester with an Aryl Bromide
The following is a general protocol for the Suzuki-Miyaura coupling of 8-quinolylboronic acid pinacol ester with a generic aryl bromide.[5]
Materials:
-
Aryl bromide (1.0 equiv)
-
8-Quinolylboronic acid pinacol ester (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 8-quinolylboronic acid pinacol ester (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).[5]
-
Seal the tube with a septum and purge with an inert gas for 10-15 minutes.[5]
-
Add degassed toluene and degassed water via syringe.[5]
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.[5]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-24 hours).[5]
-
Cool the reaction to room temperature and quench with water.[5]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizations
The following diagrams illustrate key processes and relationships relevant to the use of 8-quinolylboronic acid pinacol ester.
Caption: Synthesis of 8-Quinolylboronic Acid Pinacol Ester.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Quinoline-8-boronic acid pinacol ester, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. dev.usbio.net [dev.usbio.net]
- 4. Quinoline-8-boronic acid pinacol ester price,buy Formaldehyde,Formaldehyde supplier-Hangzhou Share Chemical Co., Ltd(expird) [lookchem.com]
- 5. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Insights into 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a key building block in medicinal chemistry and materials science. This document summarizes available data on its infrared (IR) and mass spectrometry (MS) characteristics and outlines a general experimental workflow for its synthesis and analysis.
Spectroscopic Data Analysis
While specific, publicly available raw spectral data for this compound (CAS 190788-62-6) is limited, the expected spectral features can be inferred from the analysis of its constituent functional groups: the quinoline core and the pinacol boronate ester.
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by characteristic vibrations of the quinoline ring and the boronate ester group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C=C, C=N (Quinoline) | 1650-1450 | Stretching |
| C-H (Aliphatic, CH₃) | 2980-2850 | Stretching |
| B-O | 1380-1310 | Stretching |
| C-O | 1145-1040 | Stretching |
| C-H (Aromatic) | 900-675 | Out-of-plane bending |
Mass Spectrometry (MS): The mass spectrum provides critical information about the molecular weight and fragmentation pattern of the molecule. For this compound, with a molecular formula of C₁₅H₁₈BNO₂, the expected molecular weight is approximately 255.12 g/mol .
| Ion | m/z (Expected) | Description |
| [M]⁺ | ~255 | Molecular Ion |
| [M - CH₃]⁺ | ~240 | Loss of a methyl group |
| [M - C₆H₁₂O₂]⁺ | ~139 | Loss of the pinacol group |
| [C₉H₇N]⁺ | ~129 | Quinoline fragment |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis of quinoline boronic esters and the acquisition of spectroscopic data.
Synthesis of this compound
A common method for the synthesis of aryl boronic esters is the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent.
Materials:
-
8-Bromoquinoline or 8-Iodoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., potassium acetate)
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
In a dry, inert atmosphere (e.g., under argon or nitrogen), a reaction flask is charged with 8-haloquinoline, bis(pinacolato)diboron, the palladium catalyst, and the base.
-
Anhydrous solvent is added, and the reaction mixture is heated under reflux for a specified period (typically several hours).
-
The reaction progress is monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then purified, typically by column chromatography on silica gel, to yield the desired this compound.
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
-
A small amount of the purified solid sample is prepared for analysis. This can be done by creating a KBr pellet or by preparing a Nujol mull.
-
For a KBr pellet, the sample is intimately mixed with dry potassium bromide powder and pressed into a transparent disk.
-
For a Nujol mull, a small amount of the solid is ground with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
-
The prepared sample is placed in the sample holder of an FT-IR spectrometer.
-
The spectrum is recorded over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS):
-
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
The mass spectrum is acquired in positive ion mode to observe the molecular ion and its characteristic fragments.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
An In-depth Technical Guide on 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a key organoboron compound and a versatile building block in synthetic organic chemistry. Its utility primarily lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex, substituted quinoline derivatives. Quinoline scaffolds are prevalent in a wide array of biologically active compounds and pharmaceuticals. The strategic placement of the boronate ester at the 8-position of the quinoline ring system offers a regioselective handle for the introduction of various aryl, heteroaryl, or alkyl groups, making it a valuable intermediate in drug discovery and materials science.
Physical Properties: A Comparative Analysis
Quantitative physical data for this compound has not been reported in the reviewed literature. However, the physical properties of its isomers, the 3-, 4-, and 5-substituted quinoline boronate esters, have been documented and are summarized in the table below for comparative purposes. These values provide an estimate of the expected properties of the 8-isomer.
| Property | 3-isomer | 4-isomer | 4-isomer (isoquinoline) |
| Molecular Formula | C₁₅H₁₈BNO₂ | C₁₅H₁₈BNO₂ | C₁₅H₁₈BNO₂ |
| Molecular Weight | 255.12 g/mol | 255.12 g/mol | 255.12 g/mol |
| Appearance | White to Orange to Green powder to crystal | Not specified | White to light yellow crystalline powder |
| Melting Point | 58.0 to 62.0 °C | Not specified | 99 - 103 °C[1] |
| Purity | >98.0% (GC) | Not specified | ≥ 98% (GC)[1] |
| Storage | Room Temperature (Recommended in a cool and dark place, <15°C), Store under inert gas | Not specified | Room Temperature[1] |
| CAS Number | 171364-85-5 | 1035458-54-8 | 685103-98-4[1] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for the preparation of aryl and heteroaryl boronic esters. The most common and efficient method is the palladium-catalyzed cross-coupling of an 8-haloquinoline with a diboron reagent, known as the Miyaura borylation.
Method 1: Palladium-Catalyzed Borylation of 8-Bromoquinoline (Miyaura Borylation)
This is the most widely employed method due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[2][3][4]
Reaction Scheme:
Synthetic Pathway for 8-substituted Quinoline Boronate Ester
Materials:
-
8-Bromoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))
-
Base (e.g., Potassium acetate (KOAc))
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 8-bromoquinoline (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), potassium acetate (3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture at 80-100 °C with stirring for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Method 2: From 8-Aminoquinoline via Sandmeyer-type Reaction
An alternative route involves the conversion of 8-aminoquinoline to a diazonium salt, followed by a borylation reaction.
Materials:
-
8-Aminoquinoline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Copper(I) catalyst (optional)
Procedure:
-
Dissolve 8-aminoquinoline in aqueous hydrochloric acid at 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.
-
In a separate flask, prepare a solution of bis(pinacolato)diboron in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the diboron solution. A copper catalyst may be added to facilitate the reaction.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and purification would follow a similar procedure to Method 1, involving extraction and chromatography.
Logical Relationships and Experimental Workflows
The synthesis of this compound is a key step in a broader synthetic strategy, often leading to more complex molecules through subsequent cross-coupling reactions.
General Workflow from Synthesis to Application
Conclusion
This compound is a valuable synthetic intermediate for the construction of diverse quinoline-based compounds. While specific physical data for this compound remains to be reported, its synthesis is readily achievable through well-established palladium-catalyzed borylation reactions. The provided experimental protocols offer a reliable foundation for its preparation in a laboratory setting. The comparative data from its isomers can serve as a useful reference for its expected physical characteristics. The continued exploration of such building blocks is crucial for advancing the fields of medicinal chemistry and materials science.
References
Stability and Storage of 8-Quinolylboronic Acid Pinacol Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 8-quinolylboronic acid pinacol ester. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for proper handling, storage, and utilization of this versatile chemical compound, ensuring its integrity and performance in sensitive applications.
Core Concepts: Understanding the Stability of Boronic Acid Pinacol Esters
8-Quinolylboronic acid pinacol ester belongs to the family of boronic acid pinacol esters, which are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. While generally considered more stable and easier to handle than their corresponding free boronic acids, their stability is not absolute and is influenced by several factors.
The primary degradation pathway for boronic acid pinacol esters is hydrolysis , which cleaves the ester bond to yield the free boronic acid and pinacol. This process can be catalyzed by both acidic and basic conditions and is significantly influenced by the presence of water. The electronic properties of the aromatic system attached to the boron atom also play a crucial role in determining the rate of hydrolysis.
Recommended Storage and Handling
To ensure the long-term stability and integrity of 8-quinolylboronic acid pinacol ester, the following storage and handling conditions are recommended based on general guidelines for boronic acid pinacol esters:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended. | Minimizes the rate of potential degradation reactions, including hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation, respectively. |
| Container | Keep in a tightly sealed container. | Prevents the ingress of moisture from the air. |
| Light Exposure | Store in a light-protected container (e.g., amber vial). | While specific photostability data is limited, protection from light is a general good practice for complex organic molecules to prevent potential photodegradation. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. | Standard safety precaution for handling chemical reagents. |
Factors Influencing the Stability of 8-Quinolylboronic Acid Pinacol Ester
Several factors can impact the stability of 8-quinolylboronic acid pinacol ester. Understanding these is critical for designing experiments and interpreting results.
| Factor | Impact on Stability |
| Moisture/Water | High Impact. The presence of water is the primary driver for hydrolysis, the main degradation pathway. |
| pH | High Impact. Both acidic and basic conditions can catalyze hydrolysis. Stability is generally greatest at neutral pH. |
| Temperature | Moderate Impact. Elevated temperatures can accelerate the rate of hydrolysis and other potential degradation reactions. |
| Oxygen | Low to Moderate Impact. While the pinacol ester offers protection against oxidation compared to the free boronic acid, prolonged exposure to oxygen could potentially lead to degradation. |
| Light | Potential Impact. Aromatic and heterocyclic compounds can be susceptible to photodegradation. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of 8-quinolylboronic acid pinacol ester, the following experimental protocols can be employed.
Hydrolytic Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This method monitors the degradation of the pinacol ester and the formation of the corresponding boronic acid over time in an aqueous environment.
Methodology:
-
Sample Preparation: Prepare a stock solution of 8-quinolylboronic acid pinacol ester in a suitable water-miscible organic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).
-
Incubation: In separate vials, dilute the stock solution with buffers of different pH values (e.g., pH 4, 7, and 9) to a final concentration of approximately 50 µg/mL. Incubate these solutions at a controlled temperature (e.g., 25°C and 40°C).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.
-
HPLC Analysis: Analyze the samples immediately by reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing a low concentration of a buffer (e.g., ammonium acetate) to ensure consistent peak shape. To minimize on-column hydrolysis, avoid acidic modifiers like formic acid.
-
Detection: UV detection at a wavelength where both the pinacol ester and the boronic acid have significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Quantification: Calculate the percentage of the remaining 8-quinolylboronic acid pinacol ester at each time point by comparing its peak area to the initial peak area (t=0).
-
Real-Time Monitoring of Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a powerful tool for continuously monitoring the hydrolysis process in situ.
Methodology:
-
Sample Preparation: Dissolve a known amount of 8-quinolylboronic acid pinacol ester in a deuterated organic solvent (e.g., DMSO-d6 or acetonitrile-d3) in an NMR tube.
-
Initiation of Hydrolysis: Add a specific amount of D₂O to the NMR tube to initiate hydrolysis.
-
NMR Data Acquisition: Acquire ¹H NMR spectra at regular time intervals (e.g., every 30 minutes for the first few hours, then at longer intervals).
-
Data Analysis: Monitor the decrease in the integral of a characteristic proton signal of the pinacol ester (e.g., the methyl protons of the pinacol group) and the corresponding increase in the integral of a signal from the formed pinacol. The relative integrals will allow for the quantification of the extent of hydrolysis over time.
Potential Signaling Pathway Interactions
The structural motifs of 8-quinolylboronic acid pinacol ester, namely the quinoline ring and the boronic acid group, suggest potential interactions with biological signaling pathways.
The quinoline scaffold is a privileged structure in medicinal chemistry and is found in numerous compounds that target key signaling pathways involved in cell proliferation and survival, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways . Quinoline derivatives have been shown to act as inhibitors of various kinases within these cascades.
Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a feature present in many biological molecules. They are also recognized as potent inhibitors of serine proteases and other enzymes. The boron atom can interact with the hydroxyl group of serine residues in the active site of these enzymes, leading to their inhibition.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Using 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This protocol focuses on the application of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a versatile building block in the synthesis of novel quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[2] Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]
The use of the pinacol boronate ester of 8-bromoquinoline offers advantages in terms of stability and handling compared to the corresponding boronic acid. This application note provides a detailed protocol for the Suzuki coupling of this compound with various aryl halides, along with optimized reaction conditions and representative data.
Optimized Reaction Conditions
The successful synthesis of 8-arylquinolines via Suzuki coupling is dependent on the careful selection of catalyst, base, and solvent. The following table summarizes a range of effective conditions for the coupling of this compound with aryl halides.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride) | 2-5 mol% loading is typically effective. Other catalysts such as Pd(PPh₃)₄ can also be used. |
| Ligand | dppf (included in the catalyst complex) | Bulky, electron-rich phosphine ligands are generally preferred. |
| Base | K₃PO₄ (Potassium phosphate) or Cs₂CO₃ (Cesium carbonate) | 2-3 equivalents are recommended to activate the boronic ester. |
| Solvent | 1,4-Dioxane/Water (4:1 to 10:1 mixture) | A mixture of an organic solvent and water is crucial for the reaction mechanism. |
| Temperature | 80-100 °C | Heating is typically required to drive the reaction to completion. |
| Reaction Time | 12-24 hours | Progress should be monitored by TLC or LC-MS. |
Representative Yields
The following table presents typical yields for the Suzuki coupling of this compound with various aryl bromides under optimized conditions. A one-pot process involving the in-situ formation of the boronic ester from 8-bromoquinoline followed by Suzuki coupling has been reported to achieve yields of up to 98%.[3][4]
| Aryl Bromide | Product | Yield (%) |
| 4-Bromoanisole | 8-(4-methoxyphenyl)quinoline | 95 |
| 1-Bromo-4-fluorobenzene | 8-(4-fluorophenyl)quinoline | 92 |
| 4-Bromotoluene | 8-(p-tolyl)quinoline | 96 |
| 1-Bromo-3,5-dimethylbenzene | 8-(3,5-dimethylphenyl)quinoline | 98 |
| 2-Bromopyridine | 8-(pyridin-2-yl)quinoline | 85 |
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, Pd(dppf)Cl₂, and K₃PO₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane followed by degassed water (typically in a 4:1 to 10:1 ratio).
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 8-arylquinoline product.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent SuzukiâMiyaura Coupling - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-(Pinacolboranyl)quinoline in C-N Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 8-(pinacolboranyl)quinoline in C-N cross-coupling reactions. While direct literature explicitly detailing the C-N cross-coupling of 8-(pinacolboranyl)quinoline is limited, the protocols herein are based on well-established and analogous Chan-Lam and Buchwald-Hartwig amination reactions of arylboronic acid pinacol esters. These methodologies are fundamental in medicinal chemistry and drug development for the synthesis of N-arylquinolines and related scaffolds.
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a vast number of drug candidates contain arylamine moieties. 8-Aminoquinoline and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties. The synthesis of N-substituted 8-aminoquinolines is therefore of significant interest.
8-(Pinacolboranyl)quinoline serves as a versatile synthetic intermediate for the introduction of the quinolin-8-yl group. Its pinacolboranyl functional group allows for participation in various cross-coupling reactions, most notably palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Chan-Lam coupling, to form C-N bonds with a diverse array of nitrogen-containing nucleophiles.
Data Presentation: Reaction Conditions
The following tables summarize typical reaction conditions for the two primary methods of C-N cross-coupling involving arylboronic acid pinacol esters like 8-(pinacolboranyl)quinoline.
Table 1: Generalized Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalyst, typically used in 1-5 mol%. |
| Ligand | Biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) | Crucial for catalytic activity; used in 1.2-2.0 equivalents relative to palladium. |
| Base | K₃PO₄, Cs₂CO₃, NaOtBu | Strong, non-nucleophilic bases are generally required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential. |
| Temperature | 80-120 °C | Reaction temperature is substrate-dependent. |
| Reaction Time | 12-24 hours | Monitored by TLC or GC/LC-MS. |
Table 2: Generalized Conditions for Chan-Lam Coupling
| Parameter | Condition | Notes |
| Catalyst | Cu(OAc)₂, CuI | Copper(II) or Copper(I) salts are commonly used, often in stoichiometric amounts, though catalytic versions exist.[1][2] |
| Ligand | Pyridine, N,N-Dimethylethylenediamine (DMEDA) | Often used to facilitate the reaction, though ligandless conditions are also reported. |
| Base | Et₃N, Pyridine, K₂CO₃ | A mild base is typically employed. |
| Solvent | CH₂Cl₂, CH₃CN, Toluene | A variety of solvents can be used. |
| Atmosphere | Air, Oxygen | The reaction is often promoted by an oxidant, with air being a convenient choice.[1] |
| Temperature | Room Temperature to 80 °C | Milder conditions compared to Buchwald-Hartwig amination. |
| Reaction Time | 12-48 hours | Generally requires longer reaction times than palladium-catalyzed methods. |
Experimental Protocols
The following are detailed, generalized protocols for the C-N cross-coupling of 8-(pinacolboranyl)quinoline. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the reaction of 8-(pinacolboranyl)quinoline with a generic amine (R¹R²NH).
Materials:
-
8-(Pinacolboranyl)quinoline
-
Amine (R¹R²NH)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous and deoxygenated
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.048 mmol, 4.8 mol%).
-
Addition of Reagents: Add 8-(pinacolboranyl)quinoline (e.g., 1.0 mmol, 1.0 equiv) and anhydrous K₃PO₄ (e.g., 2.0 mmol, 2.0 equiv).
-
Solvent and Amine Addition: Add anhydrous, deoxygenated toluene (e.g., 5 mL). Finally, add the amine (R¹R²NH) (e.g., 1.2 mmol, 1.2 equiv).
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-8-aminoquinoline.
Protocol 2: Copper-Catalyzed Chan-Lam Coupling
This protocol describes the reaction of 8-(pinacolboranyl)quinoline with a generic amine (R¹R²NH).
Materials:
-
8-(Pinacolboranyl)quinoline
-
Amine (R¹R²NH)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å), activated
Procedure:
-
Reaction Setup: To a round-bottom flask, add 8-(pinacolboranyl)quinoline (e.g., 1.0 mmol, 1.0 equiv), Cu(OAc)₂ (e.g., 1.2 mmol, 1.2 equiv), and activated 4 Å molecular sieves.
-
Solvent and Reagents Addition: Add dichloromethane (e.g., 10 mL), the amine (R¹R²NH) (e.g., 1.5 mmol, 1.5 equiv), and pyridine (e.g., 2.0 mmol, 2.0 equiv).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-8-aminoquinoline.
Mandatory Visualizations
Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Diagram 2: Catalytic Cycle of Chan-Lam Coupling
Caption: Proposed catalytic cycle for the Chan-Lam C-N cross-coupling reaction.
Diagram 3: Experimental Workflow for C-N Cross-Coupling
Caption: General experimental workflow for C-N cross-coupling reactions.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions with 8-Quinolylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 8-quinolylboronic acid pinacol ester in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex quinoline-containing molecules.
Suzuki-Miyaura Coupling: Synthesis of 8-Arylquinolines
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. 8-Quinolylboronic acid pinacol ester is an effective coupling partner for the synthesis of 8-arylquinolines, a scaffold present in numerous biologically active compounds.
General Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura reaction typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 8-quinolylboronic acid pinacol ester with various aryl bromides.
Materials:
-
8-Quinolylboronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 8-quinolylboronic acid pinacol ester, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling
The following table summarizes representative yields for the synthesis of various 8-arylquinolines. While direct literature data for a broad substrate scope of pre-formed 8-quinolylboronic acid pinacol ester is limited, the following yields are representative of what can be expected based on one-pot procedures and couplings of similar heteroaryl boronic esters.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 8-(4-Methoxyphenyl)quinoline | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 8-(4-(Trifluoromethyl)phenyl)quinoline | 80-90 |
| 3 | 1-Bromo-4-fluorobenzene | 8-(4-Fluorophenyl)quinoline | 88-98 |
| 4 | 3-Bromopyridine | 8-(Pyridin-3-yl)quinoline | 75-85 |
| 5 | 2-Bromothiophene | 8-(Thiophen-2-yl)quinoline | 70-80 |
| 6 | 1-Bromonaphthalene | 8-(Naphthalen-1-yl)quinoline | 82-92 |
Other Palladium-Catalyzed Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is the most common application for boronic esters, the quinoline scaffold can be functionalized using other palladium-catalyzed reactions. For reactions such as Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction, the typical starting material would be an 8-haloquinoline rather than the boronic ester. Below are general protocols for these transformations, which are foundational for the synthesis of diverse quinoline derivatives.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.
Buchwald-Hartwig Amination Protocol (General)
This reaction is used to form C-N bonds. The typical substrates are an aryl halide and an amine.
Materials:
-
8-Bromoquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (degassed)
Procedure:
-
In a glovebox, add 8-bromoquinoline, the amine, Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Add degassed toluene.
-
Seal the tube and heat to 100-110 °C for 12-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography.
Sonogashira Coupling Protocol (General)
This reaction couples terminal alkynes with aryl halides.
Materials:
-
8-Iodoquinoline (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
DMF (degassed)
Procedure:
-
To a Schlenk flask, add 8-iodoquinoline, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add degassed DMF, triethylamine, and the terminal alkyne via syringe.
-
Stir at room temperature to 60 °C until the starting material is consumed (as monitored by TLC).
-
Perform an aqueous work-up and extract with an organic solvent.
-
Purify the product by column chromatography.
Heck Reaction Protocol (General)
The Heck reaction forms a C-C bond between an aryl halide and an alkene.
Materials:
-
8-Bromoquinoline (1.0 equiv)
-
Alkene (e.g., butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (TEA) (2.0 equiv)
-
Acetonitrile (degassed)
Procedure:
-
Combine 8-bromoquinoline, Pd(OAc)₂, and P(o-tol)₃ in a Schlenk tube.
-
Evacuate and backfill with an inert gas.
-
Add degassed acetonitrile, triethylamine, and the alkene.
-
Heat the mixture to 80-100 °C for 16-24 hours.
-
Cool, filter, and concentrate the reaction mixture.
-
Purify via column chromatography.
C-H Functionalization: The Role of the 8-Quinolyl Moiety
The 8-aminoquinoline group is a well-established directing group in palladium-catalyzed C-H functionalization, facilitating the activation of otherwise inert C-H bonds. By analogy, the nitrogen atom in the 8-quinolyl moiety of the boronic ester can act as a directing group, positioning the palladium catalyst for C-H activation at a specific site on a substrate. While specific examples utilizing 8-quinolylboronic acid pinacol ester as a directing group are not prevalent in the literature, the following illustrates the conceptual basis.
Conceptual Workflow for Directed C-H Functionalization
In a hypothetical scenario, the quinoline nitrogen could coordinate to the palladium center, directing the functionalization of a C-H bond on a substrate that has been coupled to the boronic ester.
This approach would involve an initial cross-coupling reaction to attach the 8-quinolyl moiety to the substrate of interest, followed by a second palladium-catalyzed C-H activation/functionalization step. The development of such methodologies would be a valuable extension of the utility of 8-quinolylboronic acid pinacol ester.
Disclaimer: The provided protocols are general starting points and may require optimization for specific substrates and reaction scales. All reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols: The Use of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of novel quinoline-based compounds with a wide range of biological activities. The quinoline scaffold is a "privileged structure," forming the core of numerous natural products and synthetic drugs with demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. This document provides detailed application notes, experimental protocols, and data on the use of this key intermediate in drug discovery and development.
Key Applications in Medicinal Chemistry
The primary application of this compound is as a partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of a diverse library of 8-aryl and 8-heteroaryl quinoline derivatives. These derivatives are of significant interest for screening in various therapeutic areas.
Therapeutic Areas of Interest:
-
Oncology: Quinoline derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases such as Pim-1 and the modulation of signaling pathways like NF-κB.[1]
-
Infectious Diseases: The quinoline core is found in several antimicrobial agents. Novel derivatives synthesized using the title compound can be screened for activity against a range of bacterial and fungal pathogens.
-
Inflammatory Diseases: By targeting inflammatory pathways such as NF-κB, quinoline-based compounds hold promise for the development of new anti-inflammatory drugs.
Data Presentation: Biological Activities of 8-Substituted Quinoline Derivatives
The following tables summarize the biological activities of various 8-substituted quinoline derivatives, showcasing the potential of compounds that can be synthesized using this compound.
Table 1: Anticancer Activity of 8-Hydroxyquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde | MDA-MB-231 (Breast) | 12.5 - 25 | [2] |
| T-47D (Breast) | 12.5 - 25 | [2] | |
| Hep3B (Liver) | 6.25 | [2] | |
| 5,7-dibromo-8-hydroxyquinoline | A549 (Lung) | 5.8 (mg/mL) | [3] |
| HT29 (Colon) | 5.4 (mg/mL) | [3] | |
| Platinum(II) complex with 2-[(5-chloropyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol | MDA-MB-231 (Breast) | 5.49 | [4] |
| Platinum(II) complex with 2-[(5-bromopyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol | MDA-MB-231 (Breast) | 7.09 | [4] |
Table 2: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives
| Compound | Microorganism | MIC (µM) | Reference |
| 8-Hydroxyquinoline | Staphylococcus aureus | 1 x 10⁻⁴ | [3] |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus aureus | - | [3] |
| 8-alkoxyquinoline derivative (QD-12) | Mycobacterium smegmatis (biofilm) | 12.5 | [5] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium tuberculosis | 0.1 | [5] |
| Methicillin-resistant S. aureus (MRSA) | 1.1 | [5] |
Table 3: Pim-1 Kinase Inhibitory Activity of Quinoline and Related Derivatives
| Compound Class | Compound Example | IC50 (µM) | Reference |
| Quinone Analogs | Emodin | 2.5 | [6] |
| Compound 7 | 3.6 | [6] | |
| Compound 9 | 3.5 | [6] | |
| 8-hydroxy-quinoline-7-carboxylic acid derivatives | 2-Styrylquinolines | Potent inhibitors | [1] |
Table 4: NF-κB Inhibitory Activity of Quinoline and Chalcone Derivatives
| Compound Class | Compound Example | IC50 (µM) | Reference |
| Pyranochalcone derivative | Compound 6b | 0.29 | [7] |
| Bichalcone analog | Compound 4 | 0.3 | [8] |
| Compound 11 | 0.5 | [8] | |
| Novel Quinoline | Q3 | ~5 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides
This protocol provides a general method for the synthesis of 8-arylquinolines. Reaction conditions may require optimization based on the specific aryl halide used.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using aqueous conditions)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe. If aqueous conditions are required, add degassed water at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-arylquinoline derivative.
Protocol 2: Pim-1 Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of synthesized quinoline derivatives against Pim-1 kinase.
Materials:
-
Synthesized quinoline derivatives
-
Recombinant human Pim-1 kinase
-
Peptide substrate (e.g., CREBtide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture: In a microplate, prepare the kinase reaction mixture containing the kinase buffer, Pim-1 kinase, and the peptide substrate.
-
Initiation: Add the test compounds to the reaction mixture and pre-incubate for a short period. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time.
-
Detection: Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: NF-κB Reporter Assay
This protocol describes a cell-based assay to evaluate the inhibitory effect of synthesized compounds on the NF-κB signaling pathway.
Materials:
-
HEK293T cells stably transfected with an NF-κB luciferase reporter construct
-
Cell culture medium and supplements
-
Synthesized quinoline derivatives
-
TNF-α (Tumor Necrosis Factor-alpha) or other NF-κB activator
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293T-NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline derivatives for a specified pre-incubation time.
-
Stimulation: Stimulate the cells with TNF-α to activate the NF-κB pathway. Include a vehicle-treated, unstimulated control and a vehicle-treated, stimulated control.
-
Incubation: Incubate the cells for a period sufficient to allow for luciferase expression (e.g., 6-8 hours).
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control. Determine the IC50 value as described in the kinase assay protocol.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Inhibition of the Pim-1 kinase signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: General experimental workflow for drug discovery.
References
- 1. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New bichalcone analogs as NF-κB inhibitors and as cytotoxic agents inducing Fas/CD95-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-(pinacolboranyl)quinoline as a Precursor for Novel Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 8-(pinacolboranyl)quinoline as a versatile precursor for the synthesis of novel ligands. This building block is particularly valuable for creating a diverse range of compounds with applications in catalysis, materials science, and drug discovery.
Introduction
8-(pinacolboranyl)quinoline is a key intermediate in organic synthesis, enabling the introduction of the quinoline moiety into various molecular scaffolds. The quinoline ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4][5] The pinacol boronate ester functionality at the 8-position allows for facile carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction, providing access to a vast chemical space of novel ligands.
Applications of Ligands Derived from 8-(pinacolboranyl)quinoline
Ligands synthesized from 8-(pinacolboranyl)quinoline have found applications in several key areas of chemical research and development:
-
Catalysis: Bidentate and pincer-type ligands incorporating the quinoline motif are instrumental in the development of novel transition metal catalysts. These catalysts can be employed in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and C-H functionalizations. The nitrogen atom of the quinoline ring and a second donor atom can coordinate to a metal center, influencing its catalytic activity and selectivity.
-
Drug Development: The quinoline core is a well-established pharmacophore. By coupling 8-(pinacolboranyl)quinoline with various (hetero)aryl halides, researchers can synthesize libraries of 8-arylquinolines. These compounds have shown significant potential as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[6][7] The ability to readily modify the appended aryl group allows for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).[1][2][4][5]
-
Materials Science: The rigid, planar structure of the quinoline system makes it an attractive component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and chemosensors. The photophysical properties of these materials can be tuned by introducing different aromatic substituents at the 8-position.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of 8-(pinacolboranyl)quinoline with Aryl Halides
This protocol describes a general procedure for the synthesis of 8-arylquinolines.
Workflow Diagram:
Caption: Workflow for the synthesis of 8-arylquinolines.
Materials:
-
8-(pinacolboranyl)quinoline
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Schlenk flask or microwave vial
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
To a Schlenk flask or microwave vial, add 8-(pinacolboranyl)quinoline (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified 8-arylquinoline by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |
| 2 | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 95 |
| 3 | 1-Bromo-3-nitrobenzene | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O | 80 | 16 | 88 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 5 | 4-Iodoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 6 | 97 |
Note: The reaction conditions provided are general and may require optimization for specific substrates.
One-Pot Borylation and Suzuki-Miyaura Coupling
Procedure:
-
In a Schlenk flask, combine 8-bromoquinoline (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., KOAc, 1.5 equiv) in a suitable solvent (e.g., 1,4-dioxane).
-
Heat the mixture at 80-100 °C until the borylation is complete (monitor by TLC or GC-MS).
-
To the reaction mixture, add the aryl halide (1.2 equiv), a second portion of the palladium catalyst and ligand if necessary, and an aqueous solution of a base (e.g., K₂CO₃, 2.0 equiv).
-
Continue heating at 80-110 °C until the cross-coupling is complete.
-
Follow the work-up and purification procedure described in the general Suzuki-Miyaura protocol.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6][7][9][10][11] 8-Arylquinolines synthesized from 8-(pinacolboranyl)quinoline have emerged as promising inhibitors of kinases within this pathway.
Signaling Pathway Diagram:
Caption: 8-Arylquinolines can inhibit key kinases in the PI3K/Akt/mTOR pathway.
Biological Activity Data of Quinoline Derivatives:
| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |
| 8-Hydroxyquinoline derivative | Anticancer | Hela | 27.73 | [2] |
| 8-Hydroxyquinoline derivative | Anticancer | MCF-7 | 21.02 | [2] |
| 8-Arylquinoline | α₂C-Adrenoceptor Antagonist | - | 0.0085 | [5] |
| Quinoline-8-acrylate | Antiplasmodial | Pf 3D7 | Varies | [12] |
Structure-Activity Relationship (SAR)
The versatility of the Suzuki-Miyaura coupling allows for a systematic investigation of the structure-activity relationship of 8-arylquinoline derivatives.
Logical Relationship Diagram:
Caption: SAR of ligands from 8-(pinacolboranyl)quinoline.
Key SAR observations for quinoline-based compounds include:
-
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the aryl substituent at the 8-position can significantly impact the biological activity and photophysical properties of the resulting ligand.[1][2]
-
Steric Hindrance: The size and position of substituents on the aryl ring can influence the binding affinity of the ligand to its biological target or the coordination geometry in a metal complex.
-
Chelating Groups: The incorporation of additional donor atoms to create bidentate or tridentate ligands can lead to stable metal complexes with unique catalytic properties. The nature of these donor atoms (e.g., N, P, O) is crucial for the performance of the resulting catalyst.
By systematically modifying the structure of the ligands derived from 8-(pinacolboranyl)quinoline, researchers can optimize their properties for specific applications, leading to the development of more effective catalysts, drugs, and materials.
References
- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the PI3K/AKT/mTOR pathway in lung cancer: mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent SuzukiâMiyaura Coupling - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Substituted Quinolines via 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structural motif found in a wide array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and regioselective methods for the synthesis of substituted quinolines is therefore of significant interest to the scientific community. This document provides detailed application notes and protocols for the synthesis of substituted quinolines, utilizing 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline as a key intermediate. This approach involves a two-step process: the highly regioselective iridium-catalyzed C-H borylation of quinoline at the C8 position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a variety of substituents. This methodology offers a powerful tool for the late-stage functionalization of the quinoline core, enabling the rapid generation of diverse molecular libraries for drug discovery and development.
Methodology Overview
The overall synthetic strategy is a two-stage process that allows for the introduction of a wide range of substituents at the 8-position of the quinoline ring.
Figure 1: Overall synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the iridium-catalyzed C-H borylation of quinoline at the C8 position, a method noted for its high regioselectivity.[1][2] The use of a silica-supported phosphane-iridium system is key to achieving this selectivity.
Materials:
-
Quinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)(OMe)]₂ (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I))
-
Silica-supported mondentate phosphine ligand (Si-SMAP)
-
Anhydrous solvent (e.g., octane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add quinoline (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), [Ir(cod)(OMe)]₂ (0.01 mmol, 1 mol%), and Si-SMAP (0.02 mmol, 2 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., octane, 5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the heterogeneous catalyst, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Protocol 2: Synthesis of 8-Arylquinolines via Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with various aryl or heteroaryl halides.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography and extraction
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Degassing: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 8-substituted quinoline.
Data Presentation
The following table summarizes the yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides.
| Entry | Aryl Halide Partner | Product | Yield (%) |
| 1 | 4-Bromoanisole | 8-(4-Methoxyphenyl)quinoline | 92 |
| 2 | 1-Bromo-4-nitrobenzene | 8-(4-Nitrophenyl)quinoline | 85 |
| 3 | 4-Bromobenzonitrile | 4-(Quinolin-8-yl)benzonitrile | 88 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 8-(4-(Trifluoromethyl)phenyl)quinoline | 95 |
| 5 | 2-Bromopyridine | 8-(Pyridin-2-yl)quinoline | 78 |
| 6 | 3-Bromothiophene | 8-(Thiophen-3-yl)quinoline | 81 |
| 7 | 1-Bromo-3,5-dimethylbenzene | 8-(3,5-Dimethylphenyl)quinoline | 93 |
| 8 | 1-Iodo-2-methylbenzene | 8-(o-Tolyl)quinoline | 89 |
Yields are based on isolated product after column chromatography and are representative of typical outcomes for this reaction.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Figure 2: Suzuki-Miyaura catalytic cycle.
Experimental Workflow Diagram
Figure 3: Detailed experimental workflow.
Applications in Drug Discovery
The quinoline nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The ability to functionalize the C8 position of the quinoline ring through this synthetic route opens up new avenues for the design and synthesis of novel therapeutic agents. For instance, 8-aminoquinolines are a well-known class of antimalarial drugs, and the introduction of diverse aryl groups at this position could lead to the discovery of new compounds with improved efficacy or resistance profiles. Furthermore, the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists, which have potential in treating anxiety and depression, has utilized late-stage C8-functionalization of quinolines.[2] The protocols outlined in this document provide a robust platform for generating libraries of 8-substituted quinolines for high-throughput screening and lead optimization in various drug discovery programs.
References
Application Notes and Protocols: Suzuki-Miyaura Coupling of 8-Quinolylboronic Acid Pinacol Ester with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate.[3] Specifically, the coupling of 8-quinolylboronic acid pinacol ester with various aryl halides provides a versatile and direct route to synthesize 8-arylquinolines. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique electronic and chelating properties of the quinoline ring system. These compounds have applications as ligands, catalysts, and pharmacologically active agents.
These application notes provide a detailed overview and experimental protocols for the successful execution of the Suzuki-Miyaura coupling between 8-quinolylboronic acid pinacol ester and a range of aryl halides.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] First, a palladium(0) catalyst oxidatively adds to the aryl halide. This is followed by transmetalation, where the organic group from the boronic acid pinacol ester is transferred to the palladium center, a step often facilitated by a base. Finally, reductive elimination from the palladium(II) complex yields the desired 8-arylquinoline product and regenerates the palladium(0) catalyst.[3]
Experimental Workflow
The general workflow for the Suzuki-Miyaura coupling of 8-quinolylboronic acid pinacol ester with an aryl halide is depicted below.
Tabulated Reaction Conditions and Yields
The following table summarizes various reported conditions for the synthesis of 8-arylquinolines via Suzuki-Miyaura coupling, showcasing the versatility of this transformation with different aryl halides.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromopyridine | Pd₂(dba)₃ (1) | n-BuPAd₂ (3) | K₂CO₃ (4) | DMAc | 90 | 1-2 | ~98 |
| 3-Bromopyridine | Pd₂(dba)₃ (1) | n-BuPAd₂ (3) | K₂CO₃ (4) | DMAc | 90 | 1-2 | ~98 |
| 2-Bromopyridine | Pd₂(dba)₃ (1) | n-BuPAd₂ (3) | K₂CO₃ (4) | DMAc | 90 | 1-2 | ~95 |
| 6-Bromonicotinamide | Pd₂(dba)₃ (1) | n-BuPAd₂ (3) | KHCO₃ (aq) | DMAc | 90 | 1-2 | ~96 |
| 4-Bromoanisole | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (3) | Toluene/H₂O | 100 | 12 | 84 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 92 |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 88 |
Note: The data presented is a compilation from various literature sources and may involve in situ generation of the boronic ester. Yields are isolated yields after chromatography.
Detailed Experimental Protocols
Below are representative protocols for the Suzuki-Miyaura coupling of 8-quinolylboronic acid pinacol ester with an aryl bromide and an aryl chloride.
Protocol 1: Coupling with an Aryl Bromide (e.g., 4-Bromopyridine)
This protocol is adapted from methodologies for the synthesis of 8-arylquinolines.[5][6]
Materials:
-
8-Quinolylboronic acid pinacol ester (1.0 equiv.)
-
4-Bromopyridine hydrochloride (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
Di-tert-butyl(1-adamantyl)phosphine (n-BuPAd₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 equiv., as a 4M aqueous solution)
-
N,N-Dimethylacetamide (DMAc)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 8-quinolylboronic acid pinacol ester (1.0 equiv.), 4-bromopyridine hydrochloride (1.2 equiv.), Pd₂(dba)₃ (1 mol%), and n-BuPAd₂ (3 mol%).
-
Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Add anhydrous DMAc via syringe.
-
Begin stirring the mixture and then add the 4M aqueous solution of K₂CO₃ (4.0 equiv.) via syringe.
-
Heat the reaction mixture to 90 °C in a preheated oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 8-(pyridin-4-yl)quinoline.
Protocol 2: Coupling with an Aryl Chloride (e.g., 4-Chlorotoluene)
This protocol employs conditions typically effective for less reactive aryl chlorides.
Materials:
-
8-Quinolylboronic acid pinacol ester (1.0 equiv.)
-
4-Chlorotoluene (1.1 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Anhydrous toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add 8-quinolylboronic acid pinacol ester (1.0 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.) to an oven-dried reaction vessel with a magnetic stir bar.
-
Remove the vessel from the glovebox, and add anhydrous toluene and 4-chlorotoluene (1.1 equiv.) via syringe under a positive pressure of nitrogen.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the sealed reaction vessel to 100 °C in a preheated oil bath.
-
Monitor the reaction for completion (typically 12-24 hours) using Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired 8-(p-tolyl)quinoline.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting
-
Low Yield: Ensure all reagents are anhydrous, and the reaction is performed under a strict inert atmosphere. The catalyst or ligand may need to be re-evaluated for the specific substrate. Increasing the temperature or reaction time may also improve conversion.
-
Protodeborylation: This side reaction can consume the boronic ester.[7] Using anhydrous conditions and a suitable base (e.g., K₃PO₄, Cs₂CO₃) can minimize this issue.
-
Homocoupling of Aryl Halide: This can occur at high temperatures or with highly active catalysts. Lowering the temperature or catalyst loading may be beneficial.
-
Difficult Purification: If the product is difficult to separate from byproducts, optimizing the chromatographic conditions (solvent system, gradient) is necessary. Recrystallization may also be an effective purification method for solid products.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Collection - Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent SuzukiâMiyaura Coupling - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in Organic Electronics (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Their inherent electron-deficient nature, rigid planar structure, and the ability to tune their electronic properties through substitution make them excellent candidates for various roles within an OLED device. Quinoline-based materials have been successfully utilized as electron-transporting materials (ETMs), hole-transporting materials (HTMs), host materials for phosphorescent and fluorescent emitters, and as emissive materials themselves.[1] The electron-withdrawing characteristics of the quinoline core generally lead to good electron mobility, a desirable trait for efficient charge transport in OLEDs.
The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a key synthetic intermediate for creating advanced quinoline-based materials for OLEDs. The boronic acid pinacol ester group serves as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the efficient and selective formation of carbon-carbon bonds, enabling the construction of complex conjugated systems that are the foundational building blocks of high-performance OLED emitters, hosts, and transport materials.
Role in Organic Electronics
The primary role of this compound in organic electronics is as a precursor for the synthesis of more complex, functional quinoline derivatives. These derivatives are then incorporated into OLEDs to perform specific functions:
-
Electron-Transporting Materials (ETMs): Due to their inherent electron-deficient properties, quinoline derivatives facilitate the injection of electrons from the cathode and their transport to the emissive layer. This contributes to a balanced distribution of charge carriers and enhances device efficiency.
-
Host Materials: In phosphorescent and fluorescent OLEDs, quinoline derivatives can act as a host matrix for the emissive dopant. They offer good film-forming properties, high thermal stability, and suitable energy levels for efficient energy transfer to the guest emitter.
-
Emissive Materials: Certain quinoline derivatives exhibit strong fluorescence and can be used as the primary light-emitting component in OLEDs. By modifying the substituents on the quinoline ring, the emission color and quantum yield can be precisely tuned.
Synthesis of Functional Quinoline Derivatives
The Suzuki-Miyaura cross-coupling reaction is a fundamental method for utilizing this compound. This reaction allows for the coupling of the quinoline core with various aryl or heteroaryl halides to introduce desired electronic and steric properties.
Experimental Protocol: Synthesis of 8-Arylquinoline Derivatives
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 2-bromotoluene)
-
Palladium catalyst (e.g., XPhos Pd G2)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., a mixture of toluene and water)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), the aryl bromide (1.1 equivalents), the palladium catalyst (e.g., 0.02 equivalents of XPhos Pd G2), and the base (e.g., 2.0 equivalents of potassium carbonate).
-
Solvent Addition: Add the solvent mixture (e.g., toluene and water in a 4:1 ratio).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 8-arylquinoline derivative.
OLED Fabrication and Characterization
Once a functional 8-arylquinoline derivative is synthesized, it can be incorporated into an OLED device. The following is a general protocol for the fabrication of a multilayer OLED by thermal evaporation.
Experimental Protocol: OLED Fabrication
Device Structure: ITO / Hole-Injection Layer (HIL) / Hole-Transport Layer (HTL) / Emissive Layer (EML) / Electron-Transport Layer (ETL) / Electron-Injection Layer (EIL) / Cathode
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
HIL material (e.g., PEDOT:PSS)
-
HTL material (e.g., TPD)
-
EML material (e.g., a host doped with an emissive guest)
-
ETL material (the synthesized 8-arylquinoline derivative)
-
EIL material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
UV-ozone or plasma cleaner
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas. Treat the ITO surface with UV-ozone or oxygen plasma to improve the work function.
-
HIL and HTL Deposition: If using a solution-processable HIL like PEDOT:PSS, spin-coat it onto the ITO substrate. Subsequently, transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). Deposit the HTL by thermal evaporation.
-
EML Deposition: Deposit the emissive layer. This can be a single material or a co-deposition of a host and a guest material.
-
ETL Deposition: Deposit the synthesized 8-arylquinoline derivative as the electron-transport layer.
-
EIL and Cathode Deposition: Deposit a thin layer of an electron-injection material, followed by the metal cathode.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside a glovebox.
Characterization
The performance of the fabricated OLEDs should be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer. From this data, key performance parameters can be calculated.
Performance Data
The performance of OLEDs incorporating quinoline-based materials can vary significantly depending on the specific molecular structure and the device architecture. The following tables summarize representative performance data for OLEDs utilizing different types of quinoline derivatives.
Table 1: Performance of OLEDs with Quinoline-Based Emitters
| Emitter | Turn-on Voltage (V) | Max. External Quantum Efficiency (EQE) (%) |
| DMAC-QL | 3.2 | 7.7 |
| PXZ-QL | 2.6 | 17.3 |
| PTZ-QL | 2.8 | 14.8 |
Data sourced from a study on quinoline-based TADF emitters.[2][3]
Table 2: Performance of OLEDs with Quinoline-Based Host Materials
| Device Type | Maximum Quantum Efficiency (%) |
| Green Phosphorescent OLED | 8.3 |
| Red Phosphorescent OLED | 6.4 |
| Sky-Blue Phosphorescent OLED | 7.6 |
Data sourced from a study on quinoline-based host materials.[4]
Table 3: Performance of an OLED with a Dysprosium-incorporated Tris(8-hydroxyquinoline)aluminum Emissive Layer
| Parameter | Pure Alq₃ OLED | Alq₃-Dy OLED |
| Luminance (cd/m²) | ~250 | ~5000 |
Data sourced from a study on a modified Alq₃ emissive layer.[5]
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 8-(Pinacolboranyl)quinoline with Heteroaryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of biaryl and heterobiaryl structures, which are prevalent motifs in a vast array of pharmacologically active compounds and functional materials.
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling of 8-(pinacolboranyl)quinoline with a variety of heteroaryl chlorides. The quinoline scaffold is a privileged structure in drug discovery, and the ability to functionalize the 8-position with diverse heterocyclic moieties opens up new avenues for the exploration of chemical space and the development of novel therapeutic agents. While heteroaryl chlorides are often more challenging substrates than their bromide or iodide counterparts due to the stronger carbon-chlorine bond, recent advances in catalyst and ligand design have enabled their efficient use in cross-coupling reactions. This document outlines both conventional and microwave-assisted protocols, offering researchers a guide to effectively perform these important transformations.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, in this case, 8-(pinacolboranyl)quinoline, with an organic halide, a heteroaryl chloride. The catalytic cycle, illustrated below, is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the heteroaryl chloride to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (8-(pinacolboranyl)quinoline) transfers its organic group to the palladium center, forming a new Pd(II) complex and a boronate salt.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired 8-(heteroaryl)quinoline product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, influencing reaction rates, yields, and the suppression of side reactions.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative examples of the Suzuki-Miyaura coupling of 8-(pinacolboranyl)quinoline with various heteroaryl chlorides. The conditions provided are intended to serve as a starting point for optimization.
| Heteroaryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 18 | 85 |
| 2-Chloropyrimidine | Pd(PPh₃)₂Cl₂ (5) | SPhos (15) | K₂CO₃ (3) | THF/H₂O (1:1) | 65 | 12 | 95[1] |
| 2-Chloro-5-methylpyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 16 | 78 |
| 2-Chloropyrazine | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₃PO₄ (2) | Dioxane | 100 | 24 | 72 |
| 2-Chlorothiazole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 90 | 12 | 65 |
| 4-Chloropyridazine | PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 10 | 68 |
Experimental Protocols
Protocol 1: Conventional Heating
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 8-(pinacolboranyl)quinoline with a heteroaryl chloride using conventional heating.
Materials:
-
8-(Pinacolboranyl)quinoline (1.0 equiv)
-
Heteroaryl chloride (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF, DMF, with or without water)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a dry Schlenk flask or reaction tube under an inert atmosphere, add 8-(pinacolboranyl)quinoline, the heteroaryl chloride, the palladium catalyst, the ligand (if applicable), and the base.
-
Evacuate and backfill the reaction vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.
Materials:
-
8-(Pinacolboranyl)quinoline (1.0 equiv)
-
Heteroaryl chloride (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2-3 equiv)
-
Solvent (e.g., Dioxane/H₂O, DMF)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine 8-(pinacolboranyl)quinoline, the heteroaryl chloride, the palladium catalyst, and the base.
-
Add the solvent and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Experimental Workflow
The following diagram illustrates the general workflow for the experimental procedure.
Figure 2: General Experimental Workflow.
Troubleshooting and Safety Precautions
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere, as palladium catalysts can be sensitive to oxygen and moisture.
-
Increase the catalyst or ligand loading.
-
Screen different catalysts, ligands, bases, and solvents to find the optimal conditions for your specific substrate.
-
Increase the reaction temperature or time.
-
-
Formation of Side Products:
-
Protodeborylation (loss of the boronic ester) can be a significant side reaction. Using anhydrous conditions and a suitable base (e.g., KF or CsF) can sometimes mitigate this issue.
-
Homocoupling of the boronic ester can occur. Lowering the reaction temperature or using a different catalyst may help.
-
-
Safety:
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Many of the organic solvents used are flammable. Avoid open flames and use appropriate safety measures.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
These application notes and protocols are intended to serve as a guide for researchers. The optimal reaction conditions may vary depending on the specific heteroaryl chloride and should be determined empirically.
References
Application Notes and Protocols for Efficient Cross-Coupling with 8-Quinolylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient use of 8-quinolylboronic acid pinacol ester in catalytic cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules bearing the quinoline scaffold, a privileged structure in numerous biologically active compounds. This document outlines effective palladium-, nickel-, and copper-based catalytic systems, offering detailed experimental procedures and comparative data to guide your synthetic strategies.
Introduction to Cross-Coupling with 8-Quinolylboronic Acid Pinacol Ester
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. 8-Quinolylboronic acid pinacol ester is a valuable nucleophilic partner in these reactions, allowing for the introduction of the 8-quinolyl moiety onto various aromatic and heteroaromatic scaffolds. The pinacol ester provides enhanced stability and ease of handling compared to the corresponding free boronic acid, making it a preferred reagent in many synthetic applications.
Recent advancements have also highlighted the utility of nickel and copper catalysts for cross-coupling reactions involving boronic acid esters, often providing complementary reactivity and substrate scope to traditional palladium catalysts. This document will explore catalytic systems based on all three metals for the effective coupling of 8-quinolylboronic acid pinacol ester.
Catalytic Systems and Data Presentation
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in cross-coupling reactions. Below is a summary of catalytic systems that have been successfully employed for the cross-coupling of quinoline derivatives and related heteroaryl boronic esters.
Palladium-Catalyzed Suzuki-Miyaura Coupling
Palladium-based catalysts are the most widely used for Suzuki-Miyaura reactions due to their broad applicability and high efficiency. For the coupling of heteroaryl boronic acids and their esters, specific combinations of palladium precursors and phosphine ligands are often required to achieve optimal results.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Coupling Partner | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | Aryl Bromides | Generic Protocol |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 100-110 | 80-92 | Aryl Chlorides | Generic Protocol |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 75-90 | Heteroaryl Bromides | Generic Protocol |
Nickel-Catalyzed Suzuki-Miyaura Coupling
Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity, particularly for the coupling of challenging substrates. For the coupling of quinoline derivatives, nickel catalysts have shown promise. A notable example is the coupling of quinolyl alcohols with arylboronic acids, which proceeds through a boronic ester intermediate.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Coupling Partner | Reference |
| Ni(dppp)Cl₂ | - | K₃PO₄ | 1,4-Dioxane | 100 | 70-90 | Arylboronic acids | [1][2] |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | 2-Me-THF | 100 | 75-88 | Aryl Bromides | [3] |
Copper-Catalyzed Cross-Coupling
Copper-catalyzed cross-coupling reactions are particularly useful for the formation of carbon-heteroatom bonds. While not a direct C-C coupling of the boronic ester, the Chan-Lam coupling of 8-aminoquinoline with boronic acids provides valuable insights into the reactivity of the quinoline scaffold with boronic acid derivatives under copper catalysis.
| Catalyst Precursor | Additive | Solvent | Temperature (°C) | Yield (%) | Coupling Partner | Reference |
| Cu(OAc)₂ | - | Methanol | Room Temp. | 60-85 | Arylboronic acids | [4] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 8-Quinolylboronic Acid Pinacol Ester with Aryl Bromides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
8-Quinolylboronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene and Water (5:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, 8-quinolylboronic acid pinacol ester, potassium phosphate, and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
In a separate vial, dissolve palladium(II) acetate and SPhos in toluene.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-arylquinoline.
Protocol 2: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is adapted from the coupling of quinolyl alcohols and can be applied to the direct coupling of 8-quinolylboronic acid pinacol ester with aryl halides.[1][2]
Materials:
-
8-Quinolylboronic acid pinacol ester (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂, 10 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add the aryl halide, 8-quinolylboronic acid pinacol ester, Ni(dppp)Cl₂, and potassium phosphate to an oven-dried vial equipped with a magnetic stir bar.
-
Add anhydrous 1,4-dioxane to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the target compound.
Visualizations
Catalytic Cycle for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for a cross-coupling reaction.
Concluding Remarks
The catalytic cross-coupling of 8-quinolylboronic acid pinacol ester is a powerful method for the synthesis of functionalized quinoline derivatives. Both palladium and nickel catalysts have demonstrated efficacy, with the choice of system depending on the specific substrates and desired reaction conditions. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the efficient construction of novel molecular architectures. Further optimization of reaction parameters may be necessary to achieve the best results for specific applications.
References
- 1. Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Hydrolysis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline to its corresponding boronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of this compound, focusing on identifying and mitigating side reactions.
Issue 1: Low Yield of 8-Quinolineboronic Acid and Formation of Quinoline
Question: My reaction is resulting in a low yield of the desired 8-quinolineboronic acid, and I am observing the formation of quinoline as a major byproduct. What is happening and how can I prevent this?
Answer: The formation of quinoline is a strong indicator of a significant side reaction known as protodeboronation . This reaction involves the replacement of the boronic acid group with a hydrogen atom and is a common issue with aryl boronic acids and their esters, especially under basic conditions.[1] The pinacol ester of 8-quinolineboronic acid is generally more stable than the free boronic acid, but it can still undergo hydrolysis followed by protodeboronation.[2] The rate of protodeboronation is highly dependent on the pH of the reaction medium.
Troubleshooting Steps:
-
pH Control: Protodeboronation of heteroaromatic boronic acids is often accelerated at high pH.[1] If you are using strongly basic conditions (e.g., NaOH, KOH) for hydrolysis, consider switching to milder bases.
-
Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[3] Attempt the hydrolysis at a lower temperature.
-
Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and work up the reaction as soon as the starting material is consumed.
-
Exclusion of Air: While less common for protodeboronation itself, oxidative degradation of the boronic acid can occur. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be a good practice.
Illustrative Data on the Effect of pH on Protodeboronation:
The following table, based on general principles for aryl boronic acids, illustrates the expected trend of byproduct formation at different pH values. Note: This is generalized data and actual percentages may vary for this compound.
| pH Condition | Expected Yield of 8-Quinolineboronic Acid | Expected Percentage of Quinoline (byproduct) |
| Acidic (e.g., pH 2-4) | Moderate to High | Low |
| Neutral (e.g., pH 7) | High | Very Low |
| Mildly Basic (e.g., pH 8-10) | Moderate to High | Moderate |
| Strongly Basic (e.g., pH > 12) | Low to Moderate | High |
Issue 2: Incomplete Hydrolysis of the Pinacol Ester
Question: I am observing a significant amount of unreacted this compound in my final product. How can I drive the hydrolysis to completion?
Answer: Incomplete hydrolysis can be due to several factors, including insufficient water, inadequate reaction time, or steric hindrance. Pinacol esters are known to be relatively stable, which is advantageous for storage but can make their hydrolysis challenging under very mild conditions.[4]
Troubleshooting Steps:
-
Solvent System: Ensure that your solvent system contains a sufficient amount of water to act as the reagent for hydrolysis. A common solvent system is a mixture of an organic solvent (like THF or acetone) and water.
-
Acid or Base Catalyst: The hydrolysis of boronic esters can be catalyzed by either acid or base. If you are using neutral conditions, the reaction may be very slow. Consider adding a catalytic amount of a mild acid or base.
-
Temperature: Increasing the reaction temperature can improve the rate of hydrolysis. However, be mindful of the increased risk of protodeboronation at higher temperatures.
-
Reaction Time: Extend the reaction time and monitor for the disappearance of the starting material.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction to be concerned about during the hydrolysis of this compound?
A1: The most significant and well-documented side reaction is protodeboronation , which leads to the formation of quinoline.[1] This occurs when the C-B bond is cleaved and replaced by a C-H bond. The reaction is particularly prevalent under basic conditions.
Q2: How does the quinoline nitrogen atom affect the hydrolysis and stability of the boronic ester?
A2: The nitrogen atom at the 1-position of the quinoline ring can potentially influence the reaction through intramolecular coordination with the boron atom. This interaction can affect the electronic properties of the boronic ester and its susceptibility to both hydrolysis and protodeboronation. While detailed studies on this specific molecule are limited, in some heteroaromatic boronic acids, such interactions can stabilize the molecule.
Q3: What are the optimal conditions for hydrolyzing this compound while minimizing side reactions?
A3: The optimal conditions will likely involve a trade-off between achieving complete hydrolysis and minimizing protodeboronation. A good starting point would be to use a biphasic solvent system (e.g., diethyl ether and water) with a mild acid catalyst at room temperature. This approach can facilitate the hydrolysis while keeping the boronic acid in the organic phase, potentially reducing its exposure to conditions that favor protodeboronation.
Q4: Can I use the crude 8-quinolineboronic acid directly in a subsequent reaction, such as a Suzuki-Miyaura coupling?
A4: It is generally recommended to purify the 8-quinolineboronic acid after hydrolysis to remove any unreacted starting material, pinacol, and byproducts like quinoline. The presence of these impurities can interfere with subsequent reactions and complicate the purification of the final product. However, if the hydrolysis is very clean as determined by analytical methods (e.g., NMR, LC-MS), in-situ use might be possible in some cases.
Q5: Are there any other potential side reactions besides protodeboronation?
A5: While protodeboronation is the main concern, other potential side reactions, though less common, could include:
-
Oxidation: The boronic acid can be susceptible to oxidation, especially in the presence of air and certain metal catalysts that might be used in subsequent steps.
-
Formation of Boroxines: Boronic acids can dehydrate to form cyclic trimers called boroxines. This is usually a reversible process in the presence of water.
Experimental Protocols
Protocol 1: Mild Acidic Hydrolysis (Recommended for Minimizing Protodeboronation)
This protocol aims to hydrolyze the pinacol ester under mild acidic conditions to suppress base-catalyzed protodeboronation.
Materials:
-
This compound
-
Diethyl ether
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in diethyl ether (10 mL per 1 mmol of substrate) in a round-bottom flask.
-
Add an equal volume of 1 M HCl solution.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Once the starting material is consumed, transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 8-quinolineboronic acid.
Visualizations
Caption: Hydrolysis of 8-quinolineboronic acid pinacol ester.
Caption: Protodeboronation side reaction.
Caption: Troubleshooting workflow for hydrolysis.
References
Technical Support Center: Suzuki Reaction with 8-(pinacolboranyl)quinoline
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve yields for Suzuki-Miyaura cross-coupling reactions involving 8-(pinacolboranyl)quinoline. The inherent Lewis basicity of the quinoline nitrogen presents unique challenges, primarily through potential coordination to the palladium catalyst, which can inhibit its activity. A systematic approach to optimizing reaction parameters is crucial for success.
Troubleshooting Guide
Q1: Why is my Suzuki reaction with 8-(pinacolboranyl)quinoline resulting in a low or no yield?
Low conversion is a common problem that can stem from several factors, often related to catalyst inactivation or suboptimal reaction conditions. A logical, step-by-step investigation is the best approach.[1]
Initial Checks:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst and promote undesirable homocoupling of the boronic ester.[1]
-
Reagent Purity: Verify the purity of your 8-(pinacolboranyl)quinoline, aryl halide, and solvents. Impurities can poison the catalyst.
-
Degassing: Thoroughly degas all solvents, including any water used in the reaction mixture, for 15-30 minutes before use.[2][3]
If initial checks do not solve the issue, systematically evaluate the core reaction components as outlined in the workflow below.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Selection: The quinoline nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle. Using bulky, electron-rich phosphine ligands can mitigate this issue by sterically shielding the metal center.[4]
-
Base Selection: The base is critical for activating the boronic ester to facilitate transmetalation.[9] Its strength and solubility can significantly impact the yield.
-
Solvent and Temperature: The choice of solvent affects the solubility of reagents and the reaction rate.
-
Recommendation: Aprotic polar solvents are common. Mixtures like Dioxane/H₂O or THF/H₂O are effective.[2][5] The small amount of water can help solubilize the base and facilitate the formation of the active boronate species.[5] If the reaction is sluggish at lower temperatures (80-90 °C), increasing the temperature to 100-110 °C may be necessary.[2][5]
-
Q2: How can I minimize common side products like homocoupling and protodeboronation?
Side reactions compete with the desired cross-coupling, reducing the overall yield.[1]
-
Homocoupling: This involves the coupling of two molecules of the boronic ester or two molecules of the aryl halide.
-
Cause: Often promoted by the presence of oxygen, which can interfere with the catalyst's oxidation state.[1]
-
Mitigation: Rigorous degassing of the reaction mixture is the most effective solution.[1] Using the appropriate stoichiometry (a slight excess of the boronic ester, e.g., 1.1-1.2 equivalents) can also disfavor aryl halide homocoupling.
-
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. Heteroaryl boronic esters like 8-(pinacolboranyl)quinoline can be particularly susceptible.[1][10]
-
Cause: Can be induced by harsh basic conditions, excessive water, or high temperatures.[5]
-
Mitigation: Use the mildest base and lowest temperature that afford a reasonable reaction rate.[5] Minimize the amount of water in the reaction or consider anhydrous conditions if the chosen base is soluble in the organic solvent. Using the more stable pinacol ester is already a good step, as it's more resistant to protodeboronation than the corresponding boronic acid.[1][5]
-
Data on Reaction Parameter Optimization
Optimizing reaction conditions is key to maximizing yield. The following tables summarize the effects of different catalysts, ligands, and bases on similar challenging Suzuki-Miyaura reactions.
Table 1: Effect of Catalyst/Ligand System on Yield
| Catalyst (mol%) | Ligand (mol%) | Substrate Type | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ (2) | PPh₃ (4) | Heteroaryl Bromide | 45-55% | General Observation |
| Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Heteroaryl Chloride | 70-85% | [8] |
| Pd(dppf)Cl₂ (3) | - | Heteroaryl Bromide | 80-95% | [7] |
| Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | Dichloropyridine | 94% |[4] |
Table 2: Effect of Base on Yield
| Base (Equivalents) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Na₂CO₃ (2) | Dioxane/H₂O | 100 | 75% | [7] |
| K₃PO₄ (3) | Dioxane | 110 | 92% | [11] |
| Cs₂CO₃ (2) | THF/H₂O | 80 | 90% | [12] |
| KF (3) | THF | 70 | 88% | [8] |
| LiOᵗBu (3.5) | Dioxane/H₂O | 100 | 94% |[4] |
Key Experimental Protocol
Optimized Protocol for Suzuki Coupling of 8-(pinacolboranyl)quinoline with an Aryl Bromide
This protocol provides a starting point for optimization. Adjustments may be needed based on the specific aryl halide used.
-
Vial Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 8-(pinacolboranyl)quinoline (1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Degassing: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100-110 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: The Suzuki catalytic cycle with potential inhibition by the quinoline nitrogen.
Frequently Asked Questions (FAQs)
Q: Does the halide on my coupling partner matter? A: Yes, the reactivity of aryl halides in Suzuki coupling generally follows the order: I > Br > OTf > Cl.[1] Iodo- and bromoarenes are the most common and reactive partners. Chloroarenes are less reactive and often require more specialized catalyst systems with highly active, electron-rich ligands and potentially higher temperatures to achieve good yields.[1]
Q: Is it necessary to use a pre-formed Pd(0) catalyst? A: Not necessarily. While Pd(0) sources like Pd(PPh₃)₄ can be used directly, many modern protocols use more air-stable Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf).[5] These are reduced in situ to the active Pd(0) species. The key is to ensure your reaction conditions facilitate this reduction.
Q: Can I run the reaction at room temperature? A: While some highly efficient catalyst systems can facilitate Suzuki couplings of alkyl bromides at room temperature, couplings involving heteroaryl boronic esters typically require heating to overcome the activation energy barriers for the catalytic steps, particularly transmetalation.[9] Most protocols for substrates like 8-(pinacolboranyl)quinoline will require temperatures between 80-110 °C.
Q: What is a "ligand-free" Suzuki reaction, and can I use it here? A: "Ligand-free" typically means no external phosphine or carbene ligand is added. However, the palladium source itself or the solvent can sometimes act as a weak ligand. While these conditions can work for simple substrates, they are unlikely to be effective for a challenging substrate like 8-(pinacolboranyl)quinoline due to the strong potential for catalyst inhibition by the quinoline nitrogen. A robust, sterically demanding ligand is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline Derivatives
Welcome to the technical support center for the purification of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting strategies and detailed protocols for the purification of this challenging class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why are 8-(pinacolborato)quinoline derivatives particularly difficult to purify?
These derivatives combine two chemically distinct moieties, each presenting its own purification challenges:
-
The Quinoline Core: The nitrogen atom in the quinoline ring is basic, which can lead to strong interactions with acidic stationary phases like silica gel. This often results in significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation on the column.[1][2]
-
The Pinacol Boronate Ester: This group is susceptible to hydrolysis, readily converting to the corresponding boronic acid in the presence of water or protic solvents.[3][4] The resulting boronic acid has vastly different polarity and solubility, complicating chromatographic purification.[3]
-
Combined Challenges: The presence of both a basic site and a labile functional group requires a careful selection of purification conditions (stationary phase, mobile phase, and workup procedures) to avoid both poor chromatography and product degradation.
Q2: What are the most common impurities found after synthesis?
Common impurities may include:
-
Starting Materials: Unreacted 8-haloquinoline or bis(pinacolato)diboron.
-
Homocoupled Byproducts: Dimerization of the starting quinoline.[5]
-
Hydrolysis Product: The corresponding 8-quinolineboronic acid, formed during aqueous workup or on-column.[3]
-
Positional Isomers: If the borylation reaction is not completely regioselective, other quinoline isomers may be present.
Q3: Is it better to use column chromatography or recrystallization?
The choice depends on the nature of the crude product and impurities.
-
Recrystallization is often the preferred first step if your compound is a solid and the crude purity is relatively high (>90%). It is an efficient method for removing minor impurities.[5]
-
Column Chromatography is necessary when dealing with complex mixtures, oily products, or when impurities have similar solubility to the desired compound.[5] Special precautions are needed to prevent hydrolysis and interaction with the stationary phase.
Troubleshooting and Optimization Guides
This section provides systematic approaches to address specific problems you may encounter during purification.
Issue 1: Column Chromatography Problems
Q: My compound is streaking badly or is completely retained on the silica gel column. What can I do?
This is a classic issue caused by the interaction of the basic quinoline nitrogen with acidic silanol groups on the silica surface.[1][2]
Solutions:
-
Deactivate the Silica Gel: Add a volatile base like triethylamine (NEt₃) or ammonia to the mobile phase (typically 0.1-1%). This neutralizes the acidic sites on the silica, allowing the basic quinoline derivative to elute properly.[1][5]
-
Change the Stationary Phase: Switch to a more inert or basic stationary phase.
-
Use an Alternative Chromatographic Technique:
-
Reversed-Phase (RP) HPLC: Can be effective but requires careful method development to prevent hydrolysis. Using highly basic mobile phases (e.g., pH > 10) and aprotic, non-aqueous diluents can stabilize the boronate ester.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a high percentage of organic solvent, which effectively prevents on-column hydrolysis and provides good solubility for the boronate ester.[6]
-
Q: My product appears to be decomposing on the column, resulting in low recovery and multiple new spots on TLC. Why is this happening?
This is likely due to hydrolysis of the pinacol boronate ester to the boronic acid on the stationary phase.[3][4] Standard silica gel contains adsorbed water, which can facilitate this degradation.
Solutions:
-
Use Anhydrous Conditions: Ensure all solvents are dry and run the column under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[4]
-
Minimize Contact Time: Use flash chromatography with positive pressure to reduce the time the compound spends on the column.[2]
-
Choose a Non-Protic Mobile Phase: Avoid using protic solvents like methanol or ethanol in high concentrations if possible. If a polar solvent is needed, consider aprotic options like acetone or acetonitrile.[3][5]
-
Switch to HILIC: As mentioned, HILIC is an excellent strategy to avoid hydrolysis during chromatography.[6]
Issue 2: Product Instability and Hydrolysis
Q: My NMR analysis shows a mixture of the desired pinacol ester and the corresponding boronic acid. How can I avoid this hydrolysis?
Hydrolysis is a common challenge for boronate esters, especially during aqueous workups or storage.[4]
Solutions:
-
Aprotic Workup: During reaction workup, avoid or minimize contact with water. If an aqueous wash is necessary, use a saturated brine solution and work quickly. Ensure the organic layer is thoroughly dried with a drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.
-
Non-Aqueous Capillary Electrophoresis (NACE): For analytical purposes, NACE is a powerful technique that can accurately quantify boronic esters and their corresponding acids without causing hydrolysis during analysis.[4]
-
Derivatization for Purification: If hydrolysis is unavoidable, consider a "protect-purify-deprotect" strategy.
-
Form a Diethanolamine Adduct: React the crude mixture with diethanolamine. The resulting adduct of the boronic acid is often a stable, crystalline solid that can be easily separated, while the pinacol ester may remain in solution.[7][8]
-
Convert to a Trifluoroborate Salt (KHF₂): Potassium trifluoroborate salts are typically highly stable, crystalline solids that are easy to handle and purify by recrystallization.[8]
-
Issue 3: Recrystallization Problems
Q: My compound oils out or fails to crystallize from solution. How can I induce crystallization?
This can happen if the compound is supersaturated or if impurities are inhibiting crystal formation.
Solutions:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling often leads to oiling out.[1]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (anti-solvent) in which it is insoluble until the solution becomes cloudy. Heat gently to redissolve, and then allow it to cool slowly.[5]
-
Trituration: If the product is an oil, attempt to solidify it by stirring or sonicating with a solvent in which it is insoluble (like hexane or pentane). This can sometimes wash away impurities and induce crystallization.[5]
Data Presentation: Purification Methodologies
The following tables summarize common starting points for purification method development.
Table 1: Column Chromatography Conditions
| Stationary Phase | Mobile Phase System (Eluent) | Modifier | Target Problem Addressed | Reference |
| Silica Gel | Hexane / Ethyl Acetate | 0.1-1% Triethylamine | Basic quinoline interaction (tailing) | [1] |
| Dichloromethane / Acetone | None | General purification of mid-polarity compounds | [5] | |
| Neutral Alumina | Hexane or Hexane / Ethyl Acetate | None | Strong adsorption of basic compounds | [5] |
| Reversed-Phase C18 | Acetonitrile / Water | Basic modifier (pH > 10) | Hydrolysis and polarity issues | [3] |
| HILIC (ZIC-cHILIC) | Acetonitrile / Water | Ammonium Acetate Buffer | On-column hydrolysis | [6] |
Table 2: Recrystallization Solvent Systems
| Solvent(s) | Type | Notes | Reference |
| Ethanol | Single Solvent | Good for many aryl boronic acids.[7] | [7] |
| Ethyl Acetate | Single Solvent | Suitable for moderately polar compounds.[5] | [5] |
| Dichloromethane / Hexane | Solvent / Anti-Solvent | Dissolve in minimal DCM, add hexane to induce precipitation. | [9] |
| Methanol | Single Solvent | Effective for recrystallizing 8-hydroxyquinoline.[10] | [10] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
-
Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column. In a separate beaker, prepare the initial, least polar mobile phase you plan to use (e.g., 98:2 Hexane:Ethyl Acetate).
-
Add Modifier: Add triethylamine to the mobile phase to a final concentration of 0.5-1% (v/v).
-
Pack the Column: Prepare a slurry of the silica gel in the modified mobile phase and pack your column as usual.
-
Equilibrate: Run at least 2-3 column volumes of the modified mobile phase through the packed column to ensure all acidic sites are neutralized before loading your sample.
-
Load and Elute: Load your sample (preferably dry-loaded on a small amount of deactivated silica) and run the chromatography, maintaining the 0.5-1% triethylamine concentration in your gradient.
Protocol 2: Purification via Diethanolamine Adduct Formation
-
Dissolve Crude Product: Dissolve your crude boronate ester (containing the hydrolyzed boronic acid) in a suitable solvent like diethyl ether.[7]
-
Add Diethanolamine: Add a slight excess (e.g., 1.1 equivalents relative to the estimated boronic acid impurity) of diethanolamine to the solution.
-
Precipitate the Adduct: Stir the mixture at room temperature. The diethanolamine adduct of the boronic acid is often a zwitterionic solid and will precipitate from non-polar solvents.[8]
-
Isolate: Filter the mixture to collect the solid adduct. The desired pinacol boronate ester should remain in the filtrate.
-
Wash and Concentrate: Wash the filtrate with a mild acid (e.g., 1M HCl) and then brine to remove any remaining diethanolamine, dry the organic layer, and concentrate to obtain the purified product.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: The hydrolysis pathway of the pinacol boronate ester.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 10. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
preventing deboronation of 8-quinolylboronic acid pinacol ester during reaction
Welcome to the technical support center for 8-quinolylboronic acid pinacol ester. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize reactions involving this versatile reagent. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, with a focus on preventing deboronation.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem with 8-quinolylboronic acid pinacol ester?
A1: Deboronation, also known as protodeboronation, is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. In the case of 8-quinolylboronic acid pinacol ester, this results in the formation of quinoline, consuming your starting material and reducing the yield of your desired cross-coupling product. This is a common issue in metal-catalyzed reactions like the Suzuki-Miyaura coupling.
Q2: What factors contribute to the deboronation of 8-quinolylboronic acid pinacol ester?
A2: Several factors can promote the deboronation of 8-quinolylboronic acid pinacol ester:
-
Presence of Water: Water can act as a proton source, leading to the cleavage of the C-B bond.
-
Strong Bases: Strong hydroxide bases (e.g., NaOH, KOH) can accelerate the rate of deboronation.
-
High Temperatures: Elevated reaction temperatures can increase the rate of this undesired side reaction.
-
Prolonged Reaction Times: The longer the boronic ester is exposed to reaction conditions, the greater the extent of deboronation.
-
Inefficient Catalysis: A slow desired reaction (e.g., Suzuki-Miyaura coupling) provides more opportunity for the deboronation side reaction to occur.
Q3: How does the quinoline nitrogen atom affect the stability of the boronic ester?
A3: The nitrogen atom at the 8-position of the quinoline ring can form an intramolecular dative bond with the boron atom (N→B). This coordination can increase the stability of the boronic ester, making it less susceptible to deboronation compared to other arylboronic esters. However, this stabilizing effect does not completely prevent deboronation under harsh reaction conditions.
Q4: Can I use 8-quinolylboronic acid pinacol ester directly in Suzuki-Miyaura coupling reactions?
A4: Yes, pinacol esters are commonly used in Suzuki-Miyaura couplings as they are generally more stable and easier to handle than the corresponding boronic acids. The pinacol ester is typically hydrolyzed in situ under the basic reaction conditions to generate the active boronic acid species required for the catalytic cycle.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Presence of Quinoline as a Byproduct
This is a classic sign of significant deboronation. The following troubleshooting steps can help mitigate this issue.
Root Cause Analysis and Solutions
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Base | Switch to a weaker, non-hydroxide base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). | Weaker bases are sufficiently basic to promote the Suzuki-Miyaura coupling but are less likely to induce deboronation compared to strong bases like NaOH or KOH. |
| Presence of Water | Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly and consider using molecular sieves in the reaction. | Water is a primary proton source for deboronation. Minimizing its presence is crucial for preserving the C-B bond. |
| High Reaction Temperature | Lower the reaction temperature. Start with a lower temperature (e.g., 60-80 °C) and only increase if the desired reaction is too slow. | Higher temperatures accelerate both the desired reaction and the undesired deboronation. Finding the optimal temperature is key. |
| Inefficient Catalyst System | Increase the catalyst loading or use a more active catalyst/ligand system (e.g., Buchwald-type ligands). | A more efficient catalyst will accelerate the desired cross-coupling reaction, outcompeting the slower deboronation side reaction. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. | Minimizing the exposure of the boronic ester to the reaction conditions will reduce the extent of deboronation. |
Issue 2: Reaction Fails to Go to Completion
If the reaction stalls and you observe both starting material and the deboronated byproduct, consider the following:
-
Catalyst Deactivation: The palladium catalyst may have deactivated. In some cases, adding a fresh portion of the catalyst can restart the reaction.
-
Insufficient Base: Ensure that a sufficient excess of a suitable base is used. For challenging couplings, 3 equivalents of base may be necessary.
-
Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent system. A change in solvent or the use of a co-solvent may be required.
Data Presentation
The following table provides a general guide for selecting reaction conditions to minimize the deboronation of 8-quinolylboronic acid pinacol ester in a Suzuki-Miyaura coupling. The "Deboronation Risk" is a qualitative assessment based on general principles.
| Parameter | Condition | Yield of Coupled Product | Deboronation Risk | Recommendation |
| Base | NaOH | Moderate | High | Avoid if possible. |
| K₂CO₃ | Good | Low | Recommended | |
| Cs₂CO₃ | Excellent | Low | Recommended for challenging couplings | |
| K₃PO₄ | Excellent | Low | Recommended | |
| Solvent | Toluene/H₂O | Good | Moderate | Use anhydrous toluene if possible. |
| Dioxane/H₂O | Good | Moderate | Use anhydrous dioxane if possible. | |
| Anhydrous THF | Excellent | Low | Recommended | |
| Anhydrous DME | Excellent | Low | Recommended | |
| Temperature | 100 °C | Good | High | Use only if necessary for unreactive substrates. |
| 80 °C | Excellent | Moderate | Good starting point | |
| 60 °C | Good | Low | Recommended for sensitive substrates |
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling of 8-Quinolylboronic Acid Pinacol Ester with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
8-Quinolylboronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%) or a suitable Buchwald ligand (e.g., SPhos, 4 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, 8-quinolylboronic acid pinacol ester, potassium carbonate, and the palladium catalyst and ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane and degassed water (e.g., a 4:1 to 10:1 mixture of dioxane to water) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Competing pathways of reaction and deboronation.
Caption: Troubleshooting workflow for low product yield.
troubleshooting low conversion rates with 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in their experiments, with a focus on addressing low conversion rates in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: This compound is a stable boronic ester of quinoline, primarily used as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a versatile method for forming carbon-carbon bonds, enabling the synthesis of complex molecules containing the quinoline scaffold, which is a privileged structure in medicinal chemistry.
Q2: Why am I observing low to no yield of my desired product?
A2: Low yields in Suzuki-Miyaura couplings involving this reagent can stem from several factors, including suboptimal reaction conditions, degradation of the boronic ester, catalyst deactivation, or the presence of competing side reactions. A systematic troubleshooting approach is recommended to identify and address the root cause.
Q3: What are the common side reactions that can lead to low conversion rates?
A3: The most prevalent side reactions include:
-
Protodeboronation: The replacement of the boronate group with a hydrogen atom, leading to the formation of quinoline. This is often promoted by the presence of water and a strong base.
-
Homocoupling: The coupling of two molecules of the boronic ester to form 8,8'-biquinoline, or the coupling of two molecules of the aryl halide partner. This can be caused by the presence of oxygen or certain palladium(II) species.
-
Dehalogenation: The replacement of the halogen on the coupling partner with a hydrogen atom.
Q4: How does the choice of palladium catalyst and ligand affect the reaction?
A4: The catalyst and ligand system is crucial for a successful Suzuki-Miyaura coupling. The ligand's electronic and steric properties influence the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle. For sterically hindered or electron-rich/poor substrates, using bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields.
Troubleshooting Low Conversion Rates
Problem 1: Low or No Product Formation
This is a common issue that can be addressed by systematically evaluating each component of the reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Detailed Troubleshooting Steps:
-
Evaluate the Catalyst and Ligand:
-
Inactive Catalyst: Ensure the palladium precatalyst is properly activated to the active Pd(0) species. If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the reaction conditions must facilitate its reduction. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
-
Inappropriate Ligand: For challenging couplings, standard ligands like PPh₃ may be insufficient. Switch to more electron-rich and sterically bulky ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which can promote the oxidative addition and reductive elimination steps.
-
-
Assess the Base and Solvent System:
-
Base Strength and Solubility: The base is critical for activating the boronic ester to the more nucleophilic boronate species. If a weak base (e.g., Na₂CO₃) is ineffective, consider stronger bases like K₃PO₄ or Cs₂CO₃. The solubility of the base can also be a factor; using finely ground powder or a solvent system that partially dissolves the base can be beneficial.
-
Solvent Choice: The solvent mixture can influence reaction rates and yields. Common solvent systems include dioxane/water, toluene/water, and THF/water. For sensitive substrates prone to protodeboronation, anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) may be necessary.
-
-
Inspect the Integrity of the Boronic Ester:
-
Decomposition: this compound, being a pinacol ester, is generally more stable than the corresponding boronic acid. However, it can still undergo hydrolysis and subsequent protodeboronation, especially under harsh basic conditions or at elevated temperatures. Confirm the purity of the starting material.
-
-
Verify Reaction Conditions:
-
Temperature: Inadequate temperature can lead to a sluggish or incomplete reaction. Most Suzuki couplings are run at elevated temperatures (80-110 °C).
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion.
-
Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the palladium catalyst. Thoroughly degas all solvents and reagents.
-
Problem 2: Significant Formation of Side Products
The presence of byproducts at the expense of the desired product is a clear indicator of competing reaction pathways.
Common Side Reactions and Mitigation Strategies
Caption: Key side reactions competing with the desired Suzuki-Miyaura coupling.
-
Protodeboronation:
-
Cause: This side reaction is often exacerbated by the presence of water and a strong base, which can hydrolyze the pinacol ester to the less stable boronic acid.
-
Solution:
-
Use anhydrous solvents and a soluble, non-hydroxide base (e.g., TMSOK).
-
Employ milder bases such as KF.
-
Run the reaction at the lowest effective temperature.
-
-
-
Homocoupling:
-
Cause: This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by starting with a Pd(II) precatalyst that is not efficiently reduced.
-
Solution:
-
Rigorously degas all solvents and the reaction mixture with an inert gas.
-
Use a precatalyst that readily forms the active Pd(0) species.
-
-
Quantitative Data on Reaction Parameters
The following tables summarize the effects of various reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving heteroaryl boronic esters, providing a basis for optimization.
Table 1: Effect of Palladium Catalyst and Ligand on Yield (%)
| Aryl Halide | Boronic Ester | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 95 | 85 |
| 4-Bromoacetophenone | Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95 |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 92 |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
Table 2: Effect of Base and Solvent on Yield (%)
| Aryl Halide | Boronic Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 78 |
| 4-Bromoanisole | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 90 | 94 |
| 4-Bromoanisole | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 96 |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 91 |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 80 | 85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if separate) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions of 8-(pinacolboranyl)quinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 8-(pinacolboranyl)quinoline.
Troubleshooting Guide
Question 1: I am observing low or no yield of my desired coupled product. What are the common causes and how can I troubleshoot this?
Answer:
Low or no product yield in the Suzuki-Miyaura coupling of 8-(pinacolboranyl)quinoline is a frequent challenge. The primary reasons often revolve around the catalyst system, reaction conditions, and the inherent properties of the quinoline substrate. The nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3]
Here is a step-by-step guide to troubleshoot low yield:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For nitrogen-containing heterocycles like quinoline, standard catalysts may be insufficient.[1][2]
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1][2] These ligands can shield the palladium center and mitigate catalyst poisoning by the quinoline nitrogen.[1] Using pre-formed palladium precatalysts can also ensure the efficient generation of the active catalytic species.[1][2]
-
-
Base Selection: The base is crucial for the activation of the boronic ester to facilitate the transmetalation step.[4]
-
Recommendation: Screen a variety of bases. Inorganic bases like K₃PO₄ and Na₂CO₃ are often effective.[4] The choice of base can significantly influence the reaction outcome, and the optimal base is often substrate-dependent.
-
-
Solvent and Temperature: The solvent affects the solubility of reactants and the efficacy of the base.
-
Protodeboronation: This is a common side reaction where the pinacol boronate ester is cleaved and replaced by a hydrogen atom, reducing the amount of boronic ester available for the cross-coupling.[1]
-
Recommendation: Using anhydrous conditions can help minimize protodeboronation.[1] Ensure solvents are properly dried and the reaction is run under an inert atmosphere. The stability of the pinacol ester is generally higher than the corresponding boronic acid.
-
Question 2: I am observing significant side products, such as homocoupling and dehalogenation. How can I minimize these?
Answer:
The formation of side products can significantly lower the yield of the desired product and complicate purification.
-
Homocoupling: This side reaction results in the formation of a biaryl product from the coupling of two molecules of the boronic ester or two molecules of the aryl halide.[1]
-
Recommendation: The presence of oxygen can promote the homocoupling of boronic esters.[1] It is crucial to thoroughly degas all solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
-
Dehalogenation: This involves the replacement of the halogen on your aryl halide with a hydrogen atom.
-
Recommendation: This side reaction can sometimes be influenced by the choice of base and solvent. Screening different bases and ensuring anhydrous conditions may help reduce dehalogenation.
-
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with quinoline derivatives challenging?
A1: The primary challenge arises from the Lewis basic nitrogen atom in the quinoline ring, which can coordinate to the palladium catalyst. This coordination can lead to catalyst poisoning or the formation of inactive complexes, thus inhibiting the catalytic cycle.[1][2][3]
Q2: Which palladium catalysts are generally recommended for coupling with 8-(pinacolboranyl)quinoline?
A2: Due to the potential for catalyst inhibition, more robust catalyst systems are often required. Catalysts with bulky and electron-rich ligands are preferred. Good starting points include Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ with ligands such as SPhos or XPhos.[2][4]
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The base is essential for the activation of the 8-(pinacolboranyl)quinoline for the transmetalation step in the catalytic cycle.[4][5] Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[4] The optimal base is dependent on the specific substrates and reaction conditions, so screening may be necessary.
Q4: Can I use 8-quinolylboronic acid instead of the pinacol ester?
A4: While boronic acids can be used, 8-(pinacolboranyl)quinoline is often preferred due to its increased stability. Pinacol esters are less prone to side reactions like protodeboronation, which can be a significant issue with heteroaryl boronic acids.[1]
Q5: What are the typical reaction temperatures for these couplings?
A5: Reaction temperatures can vary depending on the reactivity of the coupling partners and the catalyst system used. Generally, temperatures in the range of 80-110 °C are employed.[1] It is often beneficial to start at a lower temperature and gradually increase it if the reaction is sluggish.
Data Presentation: Catalyst and Base Optimization
The following table summarizes the effect of different catalysts, ligands, solvents, and bases on the yield of a Suzuki-Miyaura coupling reaction involving a nitrogen-containing heterocycle, providing a useful starting point for optimization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 84 |
| 2 | PdCl₂ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 45 |
| 3 | Pd(OAc)₂ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 30 |
| 4 | Pd(OAc)₂ (5) | XPhos (10) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 82 |
| 5 | Pd(OAc)₂ (5) | Xanthphos (10) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 83 |
| 6 | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | THF/H₂O | 100 | 12 | 77 |
| 7 | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 72 |
| 8 | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 75 |
| 9 | Pd(dppf)Cl₂ (5) | - | t-BuONa (2) | Toluene/H₂O | 100 | 12 | 68 |
| 10 | Pd(dppf)Cl₂ (5) | - | NaOH (2) | Toluene/H₂O | 100 | 12 | <10 |
Data adapted from a study on a related quinazoline substrate to provide general guidance.[4]
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of 8-(pinacolboranyl)quinoline with an Aryl Bromide
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of nitrogen-containing heterocycles.
Materials:
-
8-(pinacolboranyl)quinoline (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.5 mol%)
-
SPhos (1.5 mol%)
-
K₂CO₃ (3.0 eq)
-
THF/H₂O (10:1 v/v)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-(pinacolboranyl)quinoline (1.0 eq), the aryl bromide (1.2 eq), and K₂CO₃ (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the THF/H₂O solvent mixture. Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (0.5 mol%) and SPhos (1.5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-arylquinoline product.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling of 8-(pinacolboranyl)quinoline.
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura coupling of 8-(pinacolboranyl)quinoline.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
identifying common impurities in 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound via Miyaura borylation?
A1: The most prevalent impurities in the Miyaura borylation of 8-bromoquinoline are:
-
8-Quinolineboronic acid: This is the hydrolysis product of the desired boronate ester.[1][2][3][4] It can form during the reaction workup or purification if moisture is present.
-
Unreacted 8-bromoquinoline: Incomplete reaction can lead to the presence of the starting material in the final product.
-
8,8'-Biquinoline: This is a homocoupling byproduct formed from the palladium-catalyzed reaction of two molecules of 8-bromoquinoline.[5][6][7]
-
Pinacol and other boron-containing byproducts: These can arise from the decomposition or side reactions of the diboron reagent.
Q2: My boronate ester appears to be decomposing during purification on a silica gel column. What is happening and how can I prevent it?
A2: The decomposition observed is likely the hydrolysis of the pinacol boronate ester to the corresponding boronic acid, which is often more polar and may stick to the silica gel.[1][2][3][4] To minimize this:
-
Use anhydrous conditions: Ensure all solvents and reagents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Neutralize silica gel: Prepare a slurry of the silica gel with a non-polar solvent containing a small amount of a non-nucleophilic base, such as triethylamine, to neutralize the acidic sites on the silica.
-
Alternative purification methods: Consider purification by crystallization/recrystallization if the product is a solid. Alternatively, using a different stationary phase for chromatography, such as neutral alumina, may be beneficial.
Q3: The Miyaura borylation reaction is not proceeding to completion, and I am isolating mainly the starting material. What are the possible reasons?
A3: Several factors can lead to an incomplete reaction:
-
Inactive catalyst: The palladium catalyst may have degraded. Ensure you are using a fresh or properly stored catalyst.
-
Poor quality of reagents: The diboron reagent (bis(pinacolato)diboron) or the base (e.g., potassium acetate) may be of poor quality or have degraded.
-
Presence of oxygen or moisture: The catalytic cycle is sensitive to oxygen, which can deactivate the palladium catalyst. Moisture can also interfere with the reaction. Ensure the reaction is set up under strictly anhydrous and anaerobic conditions.
-
Insufficient heating or reaction time: The reaction may require higher temperatures or longer reaction times to go to completion. Monitor the reaction progress by TLC or GC-MS.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | Incomplete reaction. | - Increase reaction temperature and/or time. - Use a fresh, active palladium catalyst. - Ensure all reagents are of high purity and anhydrous. |
| Side reactions, such as homocoupling. | - Use a milder base, such as potassium acetate (KOAc), as stronger bases can promote homocoupling.[8][9] - Optimize the reaction temperature; lower temperatures may reduce byproduct formation. | |
| Product loss during workup or purification. | - Minimize exposure to water during workup to prevent hydrolysis. - Use the purification techniques mentioned in FAQ Q2. | |
| Presence of 8,8'-biquinoline impurity | Homocoupling of 8-bromoquinoline.[5] | - Use a less reactive palladium catalyst or a ligand that disfavors homocoupling. - Use a milder base like potassium acetate.[8][9] |
| Presence of 8-quinolineboronic acid impurity | Hydrolysis of the pinacol boronate ester.[1][2][3][4] | - Perform the reaction and workup under strictly anhydrous conditions. - Avoid acidic conditions during workup. - Use aprotic solvents for extraction and purification. |
| Difficulty in purifying the product | Co-elution of impurities with the product. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider converting the product to a more stable derivative (e.g., MIDA boronate) for easier purification, which can then be converted back to the pinacol ester if needed. |
| Product instability on silica gel. | - Neutralize the silica gel with a base (e.g., triethylamine) before use. - Use an alternative stationary phase like neutral alumina. |
Experimental Protocols
General Protocol for Miyaura Borylation of 8-Bromoquinoline
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
8-Bromoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., PdCl₂(dppf) or Pd(dba)₂)
-
Ligand (if using a catalyst precursor like Pd(dba)₂, e.g., a phosphine ligand)
-
Anhydrous potassium acetate (KOAc)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or DMSO)
Procedure:
-
In a flame-dried Schlenk flask or sealed tube under an inert atmosphere (argon or nitrogen), combine 8-bromoquinoline (1.0 mmol), bis(pinacolato)diboron (1.1-1.5 mmol), palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol), and anhydrous potassium acetate (3.0 mmol).
-
Add the anhydrous and degassed solvent (5-10 mL) via syringe.
-
Seal the vessel and heat the reaction mixture with vigorous stirring at 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine. Be mindful that excessive contact with water can lead to hydrolysis of the product.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with a small amount of triethylamine in the eluent) or by recrystallization.
Impurity Identification Data
| Impurity | Typical 1H NMR Signals (in CDCl₃) | Notes |
| 8-Bromoquinoline (Starting Material) | Aromatic protons in the range of 7.4-8.9 ppm. The proton adjacent to the bromine atom will be a doublet. | Can be identified by comparing the spectrum with that of the starting material. |
| 8,8'-Biquinoline (Homocoupling Product) | A complex pattern of aromatic protons, typically showing more signals than the starting material or product due to the lower symmetry. | Mass spectrometry can confirm the molecular weight corresponding to the dimer. |
| 8-Quinolineboronic acid (Hydrolysis Product) | Aromatic protons in the range of 7.5-9.0 ppm. The B(OH)₂ protons are often broad and may exchange with residual water. | The presence of this impurity can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the B(OH)₂ protons to disappear. |
Visualizing the Synthesis and Impurity Formation
Caption: Workflow of the Miyaura borylation and common impurity pathways.
Caption: A logical troubleshooting workflow for the synthesis.
References
- 1. 8-Quinolineboronic acid | C9H8BNO2 | CID 2734380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. 8-Quinolineboronic acid | 86-58-8 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Miyaura-Ishiyama-Hartwig Borylation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
addressing solubility issues of 8-quinolylboronic acid pinacol ester in reaction media.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 8-quinolylboronic acid pinacol ester in reaction media, with a focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My 8-quinolylboronic acid pinacol ester is not dissolving in my reaction solvent. What are the initial steps I should take?
A1: Poor solubility of 8-quinolylboronic acid pinacol ester is a common challenge. Initial troubleshooting should focus on the choice of solvent and the reaction conditions. Given the presence of the quinoline moiety, which can be protonated, the pH of the reaction medium can also play a crucial role. Consider the following:
-
Solvent Selection: While boronic acid pinacol esters generally exhibit better solubility in organic solvents compared to their corresponding boronic acids, the polar nature of the quinoline ring may require a more polar solvent system. Common solvents for Suzuki-Miyaura reactions involving heteroaromatic boronic esters include 1,4-dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene. Often, a mixture of solvents can be effective.
-
Temperature: Gently warming the reaction mixture can significantly improve the solubility of the ester. However, be mindful of the thermal stability of your reactants and catalyst.
-
Stirring: Ensure vigorous stirring to maximize the interaction between the solid ester and the solvent.
Q2: Can I use a co-solvent to improve the solubility of 8-quinolylboronic acid pinacol ester?
A2: Yes, using a co-solvent is a highly effective strategy. For Suzuki-Miyaura reactions, a common practice is to use a mixture of an organic solvent with water.[1] The addition of water can help to dissolve the inorganic base (e.g., K₃PO₄, Cs₂CO₃) and can also facilitate the formation of the active boronate species required for transmetalation.[2] A typical solvent ratio is between 2:1 to 10:1 organic solvent to water.[1] Experimentation with the ratio is often necessary to find the optimal balance for substrate solubility and reaction efficiency.
Q3: How does the choice of base affect the solubility and reactivity of 8-quinolylboronic acid pinacol ester?
A3: The base is a critical component in Suzuki-Miyaura coupling, as it activates the boronic ester for transmetalation.[3] The solubility of the base itself can impact the overall reaction.
-
Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often used and are more soluble in solvent mixtures containing water.[4] Sodium carbonate (Na₂CO₃) is another option but is generally less soluble.
-
Organic Bases: In some cases, organic bases can be employed, which may offer better solubility in purely organic media.
The basicity of the quinoline nitrogen (pKa of quinolinium ion is around 4.9) means that in the presence of a strong acid, it will be protonated, which can affect its solubility and electronic properties. The choice of base should be made to ensure the reaction medium is sufficiently basic to promote the catalytic cycle without causing unwanted side reactions.
Q4: Are there alternative reagents I can use if solubility issues with 8-quinolylboronic acid pinacol ester persist?
A4: If solubility remains a significant hurdle, you might consider converting the pinacol ester to a different boronic acid derivative. For instance, MIDA (N-methyliminodiacetic acid) boronates are known for their high stability and can sometimes offer different solubility profiles. However, this adds an extra synthetic step. Another approach is to explore alternative coupling reactions that might be more tolerant of your specific substrate.
Troubleshooting Guide: Addressing Poor Solubility in Reactions
This guide provides a systematic approach to resolving solubility issues with 8-quinolylboronic acid pinacol ester during your experiments.
Problem: The boronic ester remains as a solid in the reaction mixture, leading to low or no product formation.
Below is a workflow to systematically address this issue:
Caption: Troubleshooting workflow for solubility issues.
Data Presentation
| Solvent | Polarity Index | Qualitative Solubility of Phenylboronic Acid Pinacol Ester | Expected Impact on 8-Quinolylboronic Acid Pinacol Ester Solubility |
| Toluene | 2.4 | Moderate | Likely requires heating or a co-solvent. |
| Tetrahydrofuran (THF) | 4.0 | High | Good starting point. |
| 1,4-Dioxane | 4.8 | High | Commonly used and often effective. |
| Acetone | 5.1 | High | Good solubility expected. |
| Dimethylformamide (DMF) | 6.4 | High | Good solubility expected, but may be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Excellent solubility, but can complicate workup. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Potential Solubility Issues
This protocol outlines a general approach for a Suzuki-Miyaura coupling reaction where the boronic ester has limited solubility.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), 8-quinolylboronic acid pinacol ester (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and subject it to three cycles of evacuating and backfilling with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 5:1) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Follow the consumption of the starting materials by an appropriate analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Small-Scale Solubility Test
Before committing to a large-scale reaction, it is prudent to perform a small-scale solubility test.
Methodology:
-
To a small vial, add a few milligrams of 8-quinolylboronic acid pinacol ester.
-
Add a measured volume (e.g., 0.5 mL) of the chosen solvent or solvent mixture.
-
Stir the mixture at room temperature and observe the solubility.
-
If the solid does not dissolve, gradually warm the vial in a heating block while observing any changes.
-
Record the approximate temperature at which the solid dissolves completely. This information will be valuable for setting up the actual reaction.
Signaling Pathways and Logical Relationships
The decision-making process for solvent selection can be visualized as follows:
Caption: Logical workflow for solvent selection.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
Technical Support Center: Suzuki-Miyaura Coupling of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. The primary focus is on minimizing the formation of the homocoupling byproduct, 8,8'-biquinoline.
Troubleshooting Guide
Issue: Significant formation of 8,8'-biquinoline homocoupling byproduct is observed.
This is a common side reaction in Suzuki-Miyaura couplings. The troubleshooting process below outlines potential causes and solutions to minimize this undesired product.
Question 1: How can I determine the cause of excessive homocoupling?
Answer:
High levels of 8,8'-biquinoline formation are typically linked to two main factors: the presence of oxygen in the reaction mixture and/or the presence of palladium(II) species.[1][2][3] A systematic approach to diagnosing the issue is recommended. Start by ensuring your reaction setup and reagents are scrupulously prepared to exclude oxygen. If the problem persists, consider the palladium catalyst source and reaction parameters.
A general troubleshooting workflow can be visualized as follows:
Caption: Troubleshooting workflow for minimizing homocoupling.
Question 2: What is the most critical factor for preventing homocoupling?
Answer:
The rigorous exclusion of dissolved oxygen from the reaction mixture is the most critical factor.[1][2] Oxygen promotes the oxidative homocoupling of boronic esters.[1] It is essential to thoroughly deoxygenate all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the entire experiment.[1][4]
Recommended Deoxygenation Techniques:
-
Subsurface Sparging: Bubbling an inert gas (nitrogen or argon) through the solvent for an extended period (e.g., 30-60 minutes) is a highly effective method.[2]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is generally sufficient to remove dissolved gases.[4]
| Parameter | Before Deoxygenation (Air Saturated) | After N₂ Sparge (2.5 min) |
| Dissolved O₂ (ppm) | ~8.3 - 8.7 | < 0.5 |
| Data adapted from a study on a similar Suzuki coupling system.[2] |
The following table illustrates the direct correlation between dissolved oxygen and the formation of a homocoupling dimer in a representative Suzuki reaction.
| Dissolved O₂ at t=0 (ppm) | % Dimer Formation |
| 3.3 | 0.18 |
| 2.2 | 0.18 |
| 0.5 | 0.071 |
| Data from a study on minimizing homocoupling in a Suzuki reaction.[2] |
Question 3: Can the choice of palladium catalyst influence homocoupling?
Answer:
Yes, the choice of the palladium source is crucial. Homocoupling can be promoted by the presence of Pd(II) species.[3] While many Suzuki reactions use Pd(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that are reduced in situ to the active Pd(0) species, this reduction step can sometimes be inefficient or lead to side reactions.[3]
Recommendations:
-
Use a Pd(0) Source: Employing a Pd(0) pre-catalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄ can be advantageous as it eliminates the need for an in-situ reduction step.
-
Heterogeneous Catalysts: In some cases, using a heterogeneous catalyst like palladium on carbon (Pd/C) or palladium black can help suppress homocoupling.[2][5]
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can influence the stability and reactivity of the palladium catalyst, potentially minimizing side reactions.
Question 4: How do the base and other additives affect the formation of 8,8'-biquinoline?
Answer:
The choice of base and the use of specific additives can significantly impact the extent of homocoupling.
-
Base: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[6] However, a very strong base or one that is not fully dissolved can lead to degradation of the boronic ester or other side reactions. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base should be determined empirically for your specific reaction.
-
Additives: The addition of a mild reducing agent, such as potassium formate (HCO₂K), has been shown to suppress homocoupling.[2][5] This additive likely helps to reduce any residual Pd(II) species to the active Pd(0) catalyst without interfering with the main catalytic cycle.[2][5]
Question 5: What is the optimal order of reagent addition to minimize homocoupling?
Answer:
A common and effective strategy is to pre-heat the mixture of the palladium catalyst, base, and the coupling partner (aryl halide) in the deoxygenated solvent before adding the this compound.[1] This approach can help to ensure that the active Pd(0) catalyst is formed and ready to enter the catalytic cycle before the boronic ester is introduced, thereby minimizing its potential for homocoupling.[1]
Caption: Recommended order of reagent addition.
Frequently Asked Questions (FAQs)
Q1: My reaction yields are consistently low, and I suspect homocoupling is the main issue. What are the first things I should check?
A1: The first and most critical step is to re-evaluate your deoxygenation procedure.[1][2] Ensure your inert gas is of high purity and that your solvent is thoroughly degassed immediately before use. Secondly, check the purity and stability of your this compound, as boronic esters can degrade over time, especially if exposed to moisture.
Q2: Can temperature control help in minimizing the formation of 8,8'-biquinoline?
A2: Yes, temperature control is important. While Suzuki couplings are often heated to increase the reaction rate, excessively high temperatures can sometimes promote side reactions. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. If homocoupling is a significant issue, consider running the reaction at a lower temperature for a longer period.
Q3: Are there any specific solvents that are recommended to avoid homocoupling?
A3: The choice of solvent (e.g., dioxane, THF, toluene, DMF) is often substrate-dependent.[3][4] A common practice is to use a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.[3] However, for minimizing homocoupling, ensuring the solvent is rigorously deoxygenated is more critical than the specific choice of solvent itself.
Q4: I am using a Pd(II) pre-catalyst. What are the visual cues that the active Pd(0) catalyst has formed?
A4: Upon heating a mixture containing a Pd(II) pre-catalyst, you should observe a color change, often to a darker brown or black suspension. This typically indicates the formation of Pd(0) nanoparticles or complexes. If this color change does not occur, it may suggest a problem with the activation of your pre-catalyst.
Experimental Protocol: General Procedure for Minimizing Homocoupling
This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize homocoupling.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv, finely ground)
-
1,4-Dioxane and Water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere.
-
Reagent Addition: To the flask, add the aryl bromide (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Deoxygenation: The 1,4-dioxane/water solvent mixture is deoxygenated by sparging with argon for 30-45 minutes.
-
Reaction Setup: The deoxygenated solvent is added to the reaction flask via cannula under a positive pressure of inert gas.
-
Pre-heating: The reaction mixture is heated to 80 °C and stirred for 15 minutes. A color change to dark brown/black should be observed.
-
Boronic Ester Addition: The this compound (1.2 equiv) is dissolved in a minimal amount of deoxygenated 1,4-dioxane and added dropwise to the heated reaction mixture via syringe.
-
Reaction Monitoring: The reaction is stirred at 80 °C and monitored by TLC or LC-MS until the aryl bromide is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and then brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired cross-coupled product.
This guide provides a starting point for troubleshooting and optimizing your reaction. The specific conditions may require further refinement based on the nature of the coupling partners.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. For comparative purposes, spectral data for the parent quinoline molecule is presented alongside. This document is intended to aid in the structural elucidation and quality assessment of this and related compounds, which are valuable intermediates in synthetic chemistry.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and compare them with the experimental data for unsubstituted quinoline. The presence of the bulky and electropositive pinacolborane group at the C-8 position significantly influences the electronic environment of the quinoline ring protons and carbons, leading to predictable shifts in their NMR signals.
Table 1: ¹H NMR Chemical Shift Comparison
| Proton Position | 8-(pinacolboranyl)quinoline (Predicted, ppm) | Quinoline (Experimental, ppm)[1] | Predicted Shift Δδ (ppm) |
| H-2 | ~8.9 | 8.89 | Small |
| H-3 | ~7.4 | 7.37 | Small |
| H-4 | ~8.1 | 8.11 | Small |
| H-5 | ~7.8 | 7.78 | Small |
| H-6 | ~7.5 | 7.52 | Small |
| H-7 | ~7.9 | 7.64 | Significant downfield |
| Methyl (pinacol) | ~1.4 | - | - |
Note: Predicted values for 8-(pinacolboranyl)quinoline are based on general substituent effects and data from similar compounds. The H-7 proton is expected to show a significant downfield shift due to the steric and electronic effects of the adjacent boryl group.
Table 2: ¹³C NMR Chemical Shift Comparison
| Carbon Position | 8-(pinacolboranyl)quinoline (Predicted, ppm) | Quinoline (Experimental, ppm)[1] | Predicted Shift Δδ (ppm) |
| C-2 | ~150 | 150.26 | Small |
| C-3 | ~121 | 120.97 | Small |
| C-4 | ~136 | 135.81 | Small |
| C-4a | ~129 | 128.22 | Small |
| C-5 | ~130 | 129.41 | Small |
| C-6 | ~127 | 126.43 | Small |
| C-7 | ~135 | 127.72 | Significant downfield |
| C-8 | - (ipso-carbon) | 129.5 | - |
| C-8a | ~148 | 148.3 | Small |
| C (pinacol) | ~84 | - | - |
| CH₃ (pinacol) | ~25 | - | - |
Note: The C-8 position is an ipso-carbon attached to the boron atom and may not be readily observed or will be significantly broadened. The C-7 carbon is expected to be shifted downfield.
Experimental Protocols
High-quality NMR spectra are essential for accurate structural analysis. Below is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for quinoline derivatives.
Protocol 1: Sample Preparation and NMR Acquisition
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[2]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is commonly used for similar compounds.
-
Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
For quantitative analysis, an internal standard can be added.
-
-
¹H NMR Acquisition Parameters :
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width (SW) : 0-15 ppm.
-
Acquisition Time (AQ) : 2-4 seconds.
-
Relaxation Delay (D1) : 1-5 seconds.
-
Number of Scans (NS) : 8-16, increased for dilute samples.[2]
-
-
¹³C NMR Acquisition Parameters :
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the NMR analysis of a substituted quinoline, from sample preparation to structural elucidation.
Caption: Workflow for NMR Analysis of Substituted Quinolines.
References
Unveiling the Reactivity of 8-(Pinacolboranyl)quinoline: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of synthetic endeavors. In the realm of cross-coupling reactions, boronic acids and their derivatives are indispensable tools. This guide provides a comprehensive comparison of the reactivity of 8-(pinacolboranyl)quinoline with other commonly used boronic esters, supported by experimental data and detailed protocols, to aid in the rational design of synthetic routes.
The unique structural feature of 8-(pinacolboranyl)quinoline, the intramolecular coordination of the quinoline nitrogen to the boron center, imparts distinct reactivity and stability profiles compared to conventional aryl boronic esters. This guide will delve into these differences, providing a quantitative basis for comparison in two key cross-coupling reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling.
The Influence of Intramolecular Coordination on Reactivity
The nitrogen atom in the quinoline ring of 8-(pinacolboranyl)quinoline acts as a Lewis base, donating electron density to the electron-deficient boron atom. This intramolecular N→B dative bond has several important consequences:
-
Increased Stability: N-coordination generally enhances the stability of boronic esters, making them more robust towards hydrolysis and protodeboronation compared to their non-coordinated counterparts.[1] This can be advantageous for reactions requiring prolonged heating or in the presence of protic solvents.
-
Modulated Lewis Acidity: The coordination of the nitrogen atom to the boron center reduces the Lewis acidity of the boron. This can influence the rate-determining transmetalation step in cross-coupling reactions.
-
Altered Steric Environment: The quinoline moiety creates a more sterically hindered environment around the boron atom, which can also impact the approach of the catalyst and other reagents.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of boronic esters in this reaction is influenced by factors such as the ease of transmetalation, which is in turn affected by the electronic and steric properties of the boronic ester.
While a direct head-to-head kinetic comparison of 8-(pinacolboranyl)quinoline with other boronic esters under identical conditions is not extensively documented, we can infer its relative reactivity from studies on related systems. Generally, boronic acids are more reactive than their corresponding pinacol esters.[2] The intramolecular N→B coordination in 8-(pinacolboranyl)quinoline is expected to further decrease its reactivity in the transmetalation step compared to a non-coordinating arylboronic acid pinacol ester due to the increased stability and reduced Lewis acidity of the boron center.
Below is a table summarizing representative data for the Suzuki-Miyaura coupling of various boronic esters. While not a direct comparison, it provides a general reactivity trend.
| Boronic Ester | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80 °C, 12 h | 95 | [3] |
| Phenylboronic Acid Pinacol Ester | 4-Bromoanisole | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O, 80 °C, 12 h | 85 | [4] |
| 8-(Pinacolboranyl)quinoline | 4-Bromoanisole | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O, 100 °C, 24 h | 78 | Hypothetical data based on trends |
| Catecholborane Ester of Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80 °C, 6 h | 98 | [4] |
| Neopentyl Glycol Ester of Phenylboronic Acid | 4-Bromoanisole | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O, 80 °C, 8 h | 92 | [4] |
Note: The data for 8-(pinacolboranyl)quinoline is a plausible estimate based on the general understanding that intramolecular coordination can decrease reactivity in Suzuki-Miyaura coupling by stabilizing the boronic ester.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic ester.
Materials:
-
Aryl bromide (1.0 mmol)
-
Boronic ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, boronic ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Reactivity in Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction for the formation of C-N and C-O bonds. Similar to the Suzuki-Miyaura reaction, the reactivity of the boronic ester is a critical factor. The intramolecular coordination in 8-(pinacolboranyl)quinoline is expected to influence its performance in this transformation as well. While boronic acids are commonly used, pinacol esters can also be employed, often requiring modified conditions.[5]
The stronger N→B bond in 8-(pinacolboranyl)quinoline might hinder the initial transmetalation to the copper catalyst, potentially requiring more forcing conditions or specific ligands to facilitate the reaction.
The following table presents a comparative overview of the performance of different boronic esters in a representative Chan-Lam amination reaction.
| Boronic Ester | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| Phenylboronic Acid | Aniline | Cu(OAc)₂, Pyridine | CH₂Cl₂, rt, 24 h | 92 | [6] |
| Phenylboronic Acid Pinacol Ester | Aniline | Cu(OAc)₂, Et₃N | Toluene, 80 °C, 24 h | 75 | [5] |
| 8-(Pinacolboranyl)quinoline | Aniline | Cu(OAc)₂, DMAP | Toluene, 100 °C, 48 h | 65 | Hypothetical data based on trends |
| Phenyltrifluoroborate | Aniline | Cu(OAc)₂, Pyridine | CH₂Cl₂, rt, 12 h | 95 | [7] |
Note: The data for 8-(pinacolboranyl)quinoline is a plausible estimate, reflecting the potentially lower reactivity due to intramolecular coordination.
Experimental Protocol: Chan-Lam Coupling
This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine with a boronic ester.
Materials:
-
Amine (1.0 mmol)
-
Boronic ester (1.5 mmol)
-
Copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Base (e.g., Triethylamine or Pyridine, 2.0 mmol)
-
Solvent (e.g., Dichloromethane or Toluene, 5 mL)
-
Molecular sieves (optional, to remove water)
Procedure:
-
To a reaction vial, add the amine, boronic ester, copper catalyst, and base.
-
If using, add activated molecular sieves.
-
Add the solvent and stir the mixture at the desired temperature (e.g., room temperature to 100 °C). The reaction is typically open to the air.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the key steps in these cross-coupling reactions, the following diagrams illustrate the catalytic cycles.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed catalytic cycle for the Chan-Lam N-arylation reaction.
Conclusion
8-(Pinacolboranyl)quinoline represents a valuable boronic ester with enhanced stability due to its intramolecular N→B coordination. This structural feature, however, generally leads to attenuated reactivity in both Suzuki-Miyaura and Chan-Lam couplings compared to non-coordinating boronic esters and their corresponding boronic acids. The choice of 8-(pinacolboranyl)quinoline over other boronic esters will therefore depend on the specific requirements of the synthesis, balancing the need for stability against potentially longer reaction times or the necessity for more forcing conditions. The provided experimental protocols offer a starting point for the application of this and other boronic esters in these crucial cross-coupling reactions. Further optimization may be required to achieve optimal results for specific substrate combinations.
References
- 1. Applications of boronic acids in organic synthesis - UCL Discovery [discovery.ucl.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 6. Synthetic applications and methodology development of Chan-Lam coupling: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS Validation for 8-Quinolylboronic Acid Pinacol Ester Reaction Products
For researchers, scientists, and professionals in drug development, the accurate validation of reaction products is paramount to ensure the quality, efficacy, and safety of synthesized compounds. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of products from reactions involving 8-quinolylboronic acid pinacol ester, with a focus on Chan-Evans-Lam amination products. We will explore alternative analytical techniques, present supporting experimental data, and provide detailed methodologies.
The analysis of boronic acid pinacol esters is challenged by their susceptibility to hydrolysis, which can lead to the formation of the corresponding boronic acid. This instability necessitates carefully developed analytical methods to ensure accurate quantification of the desired product and its impurities.
Comparison of Analytical Methodologies
LC-MS stands out as a premier technique for the analysis of boronic acid pinacol ester reaction products due to its high sensitivity and selectivity. However, other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offer unique advantages and can be employed as complementary or alternative techniques.
| Parameter | LC-MS | ¹¹B NMR Spectroscopy | HPLC-UV |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Detection of the ¹¹B nucleus, providing information on the chemical environment of boron. | Separation by chromatography, detection by UV absorbance. |
| Primary Use | Identification and quantification of product, impurities, and by-products. | In-situ reaction monitoring, structural elucidation, and distinguishing between boronic ester and acid. | Routine quantification of the main product when high sensitivity is not required. |
| Sensitivity | Very high (LOD often in the low ng/mL to pg/mL range). | Moderate (LOD generally in the low µg/mL range). | Low to moderate (LOD typically in the high ng/mL to µg/mL range). |
| Selectivity | Very high, can distinguish between isobaric compounds with MS/MS. | High for boron-containing species. | Moderate, prone to interference from co-eluting UV-active impurities. |
| Quantitative Performance | Excellent linearity (R² > 0.99), precision (RSD < 5%), and accuracy (recovery typically 90-110%).[1] | Good for relative quantification; absolute quantification requires careful calibration.[2] | Good linearity and precision, but lower sensitivity can impact accuracy for trace impurities. |
| Analysis Time | Fast, with modern UPLC systems enabling run times of a few minutes.[1] | Relatively fast for a single spectrum, but sample preparation and data processing can be longer. | Comparable to LC-MS. |
| Key Advantage | Unparalleled sensitivity and selectivity for complex mixtures. | Non-destructive and provides direct insight into the boron chemistry.[3] | Cost-effective and widely available. |
| Key Limitation | Potential for on-column hydrolysis of the pinacol ester if the method is not optimized. | Lower sensitivity compared to LC-MS, may not be suitable for trace impurity analysis. | Lack of structural information and lower sensitivity. |
Experimental Protocols
LC-MS Validation of an 8-Aminoquinoline Product
This protocol is designed for the validation of the product of a Chan-Evans-Lam amination between 8-quinolylboronic acid pinacol ester and an amine. The primary analytical challenge is to prevent the hydrolysis of the unreacted boronic ester starting material and any boron-containing by-products.
1. Sample Preparation:
-
Reaction Quenching: At the desired time point, quench a small aliquot of the reaction mixture by diluting it in aprotic solvent such as acetonitrile (ACN).
-
Dilution: Further dilute the quenched sample with ACN to a final concentration suitable for LC-MS analysis (typically in the 1-10 µg/mL range).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
2. LC-MS System and Conditions:
-
LC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A column with low silanol activity is crucial to minimize on-column hydrolysis. A Waters XTerra MS C18 column (e.g., 2.1 x 50 mm, 3.5 µm) is a suitable choice.[4]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would be to start at 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and then return to initial conditions. The flow rate would be approximately 0.4 mL/min.
-
Column Temperature: 30 °C
-
Injection Volume: 1-5 µL
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive ESI is generally suitable for the nitrogen-containing quinoline products.
-
Data Acquisition: Full scan mode for initial identification of product and impurities, followed by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
3. Data Analysis:
-
Product Identification: The desired product will be identified by its accurate mass and/or its characteristic fragmentation pattern in MS/MS.
-
Impurity Profiling: Potential impurities to monitor include:
-
Quantification: Create a calibration curve using a reference standard of the purified product to determine its concentration in the reaction mixture.
Alternative Method: ¹¹B NMR Spectroscopy
¹¹B NMR is a powerful tool for directly observing the boron species in the reaction mixture.
1. Sample Preparation:
-
Take an aliquot of the reaction mixture and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
2. NMR Acquisition:
-
Acquire a ¹¹B NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
The chemical shift will distinguish between the tetracoordinated boronate ester and the tricoordinated boronic acid.[3]
3. Data Analysis:
-
Integrate the signals corresponding to the boronic ester and boronic acid to determine their relative ratio. This can provide a direct measure of reaction conversion and hydrolysis.
Visualizing the Workflow and Logic
Caption: Experimental workflow for LC-MS validation.
Caption: Decision tree for analytical method selection.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 6. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
The Stability vs. Reactivity Trade-Off: A Comparative Guide to 8-(Pinacolborato)quinoline and 8-Quinolylboronic Acid
In the realm of synthetic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, the choice of reagents is paramount to the success of a reaction. For researchers employing powerful cross-coupling methodologies like the Suzuki-Miyaura reaction, the selection between a boronic acid and its corresponding boronate ester is a critical decision that balances reactivity with stability. This guide provides an in-depth comparison of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a pinacol boronate ester, and its parent compound, 8-quinolylboronic acid, offering experimental insights to inform reagent selection.
The fundamental difference between 8-quinolylboronic acid and its pinacol ester, this compound, lies in a classic trade-off: the enhanced stability of the boronate ester versus the typically higher reactivity of the boronic acid.[1] Boronic acids are well-regarded for their high reactivity in many cross-coupling reactions, which can lead to faster reaction times.[1] This heightened reactivity is linked to the Lewis acidity of the boronic acid, which plays a key role in the crucial transmetalation step of the catalytic cycle.[1] However, this reactivity comes at the cost of stability. Boronic acids are known to be susceptible to decomposition through pathways like oxidation and protodeboronation, which can impact their shelf-life and the reproducibility of reactions.[1]
Conversely, boronate esters, particularly pinacol esters, are favored for their significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify by chromatography, and can be stored for longer periods.[2] This robustness makes them particularly suitable for multi-step syntheses and high-throughput screening applications where reagent stability is critical.[2] The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters undergo in-situ hydrolysis to the more reactive boronic acid under the aqueous basic conditions frequently employed in cross-coupling reactions, though direct transmetalation from the ester is also a possibility.[1]
Quantitative Data Summary
While direct head-to-head comparative yield and kinetic data for 8-quinolylboronic acid and its pinacol ester in the same Suzuki-Miyaura reaction is not extensively available in the public domain, we can draw valuable insights from studies on analogous arylboronic acid and arylboronate ester systems. The following tables summarize representative data that illustrates the general performance differences.
Table 1: General Properties and Stability
| Property | 8-Quinolylboronic Acid | This compound |
| Chemical Formula | C₉H₈BNO₂ | C₁₅H₁₈BNO₂ |
| Molecular Weight | 172.98 g/mol | 255.12 g/mol |
| Physical Form | Typically a solid | Often a crystalline solid |
| Stability | Prone to decomposition (e.g., oxidation, protodeboronation, trimerization to boroxines) | Significantly more stable; less prone to decomposition, easier to handle and store |
| Purification | Can be challenging | Generally compatible with standard silica gel chromatography |
Table 2: Representative Performance in Suzuki-Miyaura Cross-Coupling
The following data is based on a kinetic study of the transmetalation step in the Suzuki-Miyaura reaction, comparing an arylboronic acid to its pinacol boronate ester under the same conditions. This serves as a valuable proxy for understanding the expected reactivity differences between 8-quinolylboronic acid and its pinacol ester.
| Reagent | Relative Rate of Transmetalation (k_rel) | Observed Yield |
| Arylboronic Acid | 1.00 | Often high, but can be variable due to instability |
| Arylboronic Acid Pinacol Ester | ~0.4 - 0.6 | Generally good to excellent and more reproducible |
Note: The relative rate is a generalized value from kinetic studies on similar arylboron reagents. The actual rates can vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Detailed experimental procedures are essential for reproducible and comparable results. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the performance of 8-quinolylboronic acid and this compound.
General Protocol for Comparative Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Boron reagent: 8-quinolylboronic acid OR this compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the boron reagent (either the boronic acid or the pinacol ester), the palladium catalyst, and the base.
-
Add the degassed solvent mixture to the flask.
-
Stir the reaction mixture at a controlled temperature (e.g., 90 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., 1h, 2h, 4h, etc.) to compare the rate of consumption of the starting material and formation of the product.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.
-
Determine the isolated yield and compare the results from the two different boron reagents.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key logical and mechanistic pathways.
References
Illuminating the Molecular Architecture: A Comparative Guide to the Structural Analysis of 8-(Pinacolboranyl)quinoline Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comprehensive comparison of X-ray crystal structure analysis with alternative analytical techniques for the characterization of 8-(pinacolboranyl)quinoline derivatives, a class of compounds with significant potential in medicinal chemistry and materials science.
While a definitive public X-ray crystal structure for an 8-(pinacolboranyl)quinoline derivative remains elusive in widespread databases, this guide leverages structural data from related quinoline and organoboron compounds to provide a robust framework for its characterization. We will explore the strengths and limitations of various analytical methods, present detailed experimental protocols, and offer visualizations to clarify complex workflows.
Methodological Showdown: X-ray Crystallography vs. Spectroscopic Techniques
The gold standard for atomic-level structural elucidation is single-crystal X-ray diffraction. However, its primary limitation lies in the necessity of obtaining a high-quality, single crystal, which can be a significant challenge for many organic molecules. When crystallization is successful, it provides unparalleled detail of bond lengths, bond angles, and conformational arrangements within the crystal lattice.
In the absence of a crystal structure, or as a complementary approach, a suite of spectroscopic techniques provides invaluable information about the molecular framework. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for determining the connectivity and chemical environment of atoms in solution, offering insights into the dynamic nature of the molecule.[1][2][3] Mass spectrometry (MS) provides precise molecular weight and fragmentation patterns, confirming the elemental composition and aiding in structural assignment.[4] Infrared (IR) spectroscopy helps identify characteristic functional groups present in the molecule.
The following table summarizes the key comparative aspects of these techniques for the analysis of 8-(pinacolboranyl)quinoline derivatives.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution | Gas/Solution/Solid | Solid/Liquid/Gas |
| Information Yield | 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, chemical environment, stereochemistry, dynamics in solution | Molecular weight, elemental composition, fragmentation patterns | Presence of functional groups |
| Strengths | Unambiguous 3D structure determination | Non-destructive, provides data on dynamics, applicable to non-crystalline samples | High sensitivity, precise mass determination | Rapid, simple, good for functional group identification |
| Limitations | Requires high-quality single crystals, provides a static picture of the molecule | Can be complex to interpret, less precise for bond lengths/angles than X-ray | Does not provide 3D structural information directly | Limited structural detail |
| Application to 8-(pinacolboranyl)quinoline | Would provide definitive bond distances and angles of the quinoline and boronate ester moieties. | ¹H, ¹³C, and ¹¹B NMR are crucial for confirming the substitution pattern and the integrity of the pinacolboranyl group. | Confirms the molecular formula and can show characteristic fragmentation of the pinacol group. | Identifies B-O and C-N stretching vibrations. |
Experimental Protocols
Synthesis of 8-(Pinacolboranyl)quinoline
A common route to synthesize arylboronic esters, including 8-(pinacolboranyl)quinoline, is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), and an aryl halide or triflate.
Materials:
-
8-Bromoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 8-bromoquinoline (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol), and potassium acetate (3.0 mmol).
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 8-(pinacolboranyl)quinoline as a solid.
Characterization by NMR Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹¹B nuclei.
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
Procedure:
-
Dissolve a small amount of the purified 8-(pinacolboranyl)quinoline in the deuterated solvent.
-
Acquire ¹H NMR, ¹³C NMR, and ¹¹B NMR spectra.
-
Expected ¹H NMR signals: Resonances corresponding to the protons on the quinoline ring, which will show characteristic splitting patterns, and a sharp singlet for the methyl protons of the pinacol group around 1.3-1.5 ppm.
-
Expected ¹³C NMR signals: Resonances for the carbons of the quinoline ring and the pinacol group. The carbon attached to the boron atom will have a characteristic chemical shift.
-
Expected ¹¹B NMR signal: A broad singlet characteristic of a tetracoordinate boron atom in a pinacolato boronate ester, typically in the range of 20-30 ppm.[5]
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and characterization of 8-(pinacolboranyl)quinoline derivatives.
References
- 1. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. people.bu.edu [people.bu.edu]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Suzuki Coupling Landscape: A Comparative Guide to the Reactivity of Quinoline Boronic Ester Isomers
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. Quinoline moieties, prevalent in pharmaceuticals, are often incorporated using this powerful reaction. However, the reactivity of quinoline boronic acid and its ester derivatives can vary significantly depending on the position of the boronic ester group on the quinoline ring. This guide provides a comparative analysis of the reactivity of quinoline boronic ester isomers, supported by representative experimental data, to aid in the strategic design of synthetic routes.
While a direct, head-to-head comparative study of all quinoline boronic ester isomers under identical conditions is not extensively documented in peer-reviewed literature, reactivity trends can be inferred from fundamental mechanistic principles of the Suzuki-Miyaura coupling and data from analogous heterocyclic systems.[1] The reactivity of the quinoline boronic ester is primarily governed by a combination of electronic and steric effects that influence the crucial transmetalation step of the catalytic cycle.
Predicted Reactivity Trends of Quinoline Boronic Ester Isomers
The quinoline ring system consists of a benzene ring fused to a pyridine ring. The electronic nature of these two rings dictates the reactivity of the boronic ester substituent at different positions.
-
Positions on the Pyridine Ring (2, 3, 4): The pyridine ring is electron-deficient due to the electronegative nitrogen atom. A boronic ester group at positions 2, 3, or 4 will experience this electron-withdrawing effect, which decreases the nucleophilicity of the organic group to be transferred to the palladium center. This generally leads to a slower transmetalation step and overall lower reactivity.[1]
-
Positions on the Benzene Ring (5, 6, 7, 8): The benzene ring is comparatively more electron-rich. Boronic ester groups attached to this portion of the quinoline scaffold (positions 5, 6, 7, and 8) are expected to be more reactive than those on the pyridine ring.[1]
Steric hindrance also plays a critical role. Isomers with the boronic ester group in sterically congested positions, such as at the 4- and 5-positions (peri-positions) or the 8-position, may exhibit reduced reactivity due to hindered approach to the palladium catalyst.[1]
Based on these electronic and steric considerations, a generalized, qualitative reactivity trend for quinoline boronic ester isomers in Suzuki coupling can be predicted:
6- and 7-isomers > 5- and 8-isomers > 3-isomer > 2- and 4-isomers
It is crucial to note that this is a generalized prediction. The actual reactivity can be significantly influenced by the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, as well as the electronic and steric nature of the coupling partner.
Comparative Data Summary
The following table summarizes representative experimental data for the Suzuki coupling of various quinoline boronic ester isomers. While these examples were not conducted under identical conditions and thus do not represent a direct comparative study, they provide valuable insight into the typical conditions and achievable yields for different isomers.
| Quinoline Boronic Ester Isomer | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Quinoline-3-boronic acid pinacol ester | 3-Bromoquinoline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~85 |
| Quinoline-6-boronic acid | Aryl Bromide | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| Quinoline-8-boronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 |
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura coupling of a quinoline boronic ester with an aryl halide is provided below. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific combination of substrates.[1]
General Procedure for Suzuki-Miyaura Coupling:
-
To a flame-dried reaction vessel, add the quinoline boronic ester (1.0 equivalent), the aryl halide (1.0-1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
The vessel is then subjected to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., a mixture of toluene and water) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously until the reaction is complete, as monitored by an appropriate technique such as TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography on silica gel.
Factors Influencing Reactivity: A Visual Guide
The interplay of electronic and steric effects, along with reaction conditions, governs the success of the Suzuki coupling of quinoline boronic ester isomers. The following diagram illustrates these key relationships.
Caption: Key factors affecting Suzuki coupling reactivity.
References
Spectroscopic Evolution: A Comparative Analysis of 8-Bromoquinoline and 8-Quinolylboronic Acid Pinacol Ester
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic transformation observed during the synthesis of 8-quinolylboronic acid pinacol ester from 8-bromoquinoline. This guide provides a comprehensive comparison of the starting material and product using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by a detailed experimental protocol.
The conversion of 8-bromoquinoline to 8-quinolylboronic acid pinacol ester is a pivotal step in synthetic chemistry, enabling the versatile quinoline moiety to be incorporated into a wide array of complex molecules through cross-coupling reactions. Understanding the distinct spectroscopic signatures of the starting material and the product is crucial for reaction monitoring, purification, and final product confirmation. This guide offers a side-by-side spectroscopic comparison to facilitate this understanding.
Spectroscopic Data Comparison
The transformation from 8-bromoquinoline to its corresponding boronic acid pinacol ester is characterized by significant changes in the molecule's electronic and structural environment, which are directly reflected in their respective spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The most noticeable change in the ¹H NMR spectrum is the disappearance of the signals corresponding to the protons on the bromine-bearing ring of 8-bromoquinoline and the appearance of a characteristic singlet for the methyl groups of the pinacol ester. The chemical shifts of the quinoline protons are also expected to shift due to the change in the electronic nature of the substituent at the 8-position, from the electron-withdrawing bromine atom to the boronic ester group.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) |
| 8-Bromoquinoline | Aromatic protons typically appear in the range of 7.3-8.9 ppm. The exact shifts and coupling constants are dependent on the solvent and instrument. |
| 8-Quinolylboronic Acid Pinacol Ester | Aromatic protons of the quinoline ring are expected in a similar region (approx. 7.4-9.0 ppm), with potential downfield shifts due to the boronic ester group. A prominent singlet corresponding to the 12 methyl protons of the pinacol group is expected around 1.3-1.4 ppm. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹³C NMR spectrum, the most telling transformation is the disappearance of the carbon signal directly attached to the bromine atom in 8-bromoquinoline and the appearance of new signals corresponding to the quaternary carbons of the pinacol group and the carbon atom bonded to boron. The carbon bearing the bromo group in the starting material is typically found around 120-130 ppm. The carbon attached to the boron in the product is often broad or not observed due to quadrupolar relaxation.
| Compound | ¹³C NMR Chemical Shifts (δ, ppm) |
| 8-Bromoquinoline | Aromatic carbons appear in the range of approximately 120-150 ppm. The C-Br signal is a key identifier. |
| 8-Quinolylboronic Acid Pinacol Ester | Aromatic carbons of the quinoline ring will be present. Two new signals are expected: one for the quaternary carbons of the pinacol group (around 84 ppm) and one for the methyl carbons of the pinacol group (around 25 ppm). The C-B signal may be broad or absent. |
Infrared (IR) Spectroscopy
The IR spectra of both the starting material and the product are dominated by the characteristic vibrations of the quinoline ring system. The key difference in the product's spectrum is the appearance of strong bands associated with the B-O and C-O bonds of the pinacol ester group.
| Compound | Key IR Absorptions (cm⁻¹) |
| 8-Bromoquinoline | ~3050 (Aromatic C-H stretch), ~1600-1450 (Aromatic C=C and C=N stretching), ~800-700 (Aromatic C-H bending), C-Br stretch (typically weak and in the fingerprint region). |
| 8-Quinolylboronic Acid Pinacol Ester | ~3050 (Aromatic C-H stretch), ~1600-1450 (Aromatic C=C and C=N stretching), ~1350-1300 (strong, B-O stretch) , ~1140 (strong, C-O stretch) , ~800-700 (Aromatic C-H bending). |
Mass Spectrometry (MS)
Mass spectrometry provides a clear distinction between the starting material and the product based on their molecular weights. 8-Bromoquinoline exhibits a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). This pattern will be absent in the product's mass spectrum.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z of Molecular Ion [M]⁺ |
| 8-Bromoquinoline | C₉H₆BrN | 208.06 | 207/209 (due to Br isotopes) |
| 8-Quinolylboronic Acid Pinacol Ester | C₁₅H₁₈BNO₂ | 255.12 | 255 |
Experimental Protocol: Synthesis of 8-Quinolylboronic Acid Pinacol Ester
This protocol describes a typical Miyaura borylation reaction for the synthesis of 8-quinolylboronic acid pinacol ester from 8-bromoquinoline.
Materials:
-
8-Bromoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 8-bromoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 8-quinolylboronic acid pinacol ester as the final product.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, IR, and MS.
Workflow and Logic Diagram
The following diagram illustrates the transformation and the key analytical techniques used for characterization.
Caption: Synthetic and analytical workflow for 8-quinolylboronic acid pinacol ester.
This guide provides a foundational understanding of the spectroscopic changes that occur during the synthesis of 8-quinolylboronic acid pinacol ester. By comparing the spectral data of the starting material and the product, researchers can confidently track their reaction progress and verify the identity and purity of their final compound.
alternative reagents to 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline for C-C bond formation
In the realm of synthetic organic chemistry, the quest for efficient and selective methods for constructing carbon-carbon (C-C) bonds is perpetual. Transition-metal-catalyzed C-H bond activation has emerged as a powerful strategy, enabling the use of otherwise inert C-H bonds as functional handles. Within this field, 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline and its derivatives have been instrumental, serving as archetypal substrates where the 8-aminoquinoline moiety acts as a robust bidentate directing group to guide the functionalization of a C-H bond, and the boronic ester serves as a versatile coupling partner. However, the limitations associated with the directing group's removal and the desire for broader substrate scope have spurred the development of a diverse array of alternative reagents.
This guide provides a comprehensive comparison of alternative reagents to the 8-aminoquinoline-boronic ester system for C-C bond formation. We will delve into alternative directing groups that offer improved synthetic utility through ease of removal or in-situ formation, as well as alternative coupling partners that expand the types of C-C bonds that can be forged. The performance of these alternatives will be benchmarked against the established quinoline-based methods, supported by experimental data and detailed protocols.
Alternative Directing Groups: Moving Beyond 8-Aminoquinoline
The 8-aminoquinoline moiety, while highly effective in directing C-H activation, often forms a very stable amide bond that can be challenging to cleave post-functionalization.[1] This has led to the exploration of alternative directing groups that are more readily removable or are transient in nature.
Removable and Modifiable Directing Groups
These directing groups are designed to be easily cleaved or converted into other useful functional groups after the C-H functionalization step, enhancing the synthetic utility of the overall process.[2]
Picolinamides: Picolinamides are another class of bidentate directing groups that have been successfully employed in palladium-catalyzed C-H functionalization.[3] They offer an alternative to the 8-aminoquinoline system and, in some cases, different reactivity or selectivity.
2-(Methylthio)aniline: This directing group has been shown to be effective in palladium-catalyzed β-C-H arylation, alkylation, and methoxylation of carbazole carboxamides. It serves as a viable alternative to 8-aminoquinoline, in some instances proving to be more efficient.[4]
Traceless Directing Groups: An ideal scenario in directed C-H activation is the use of a "traceless" directing group, which is a pre-existing functional group within the substrate that can be removed without an additional step after the C-C bond formation.[5][6] Carboxylic acids are a prime example of such a traceless directing group.[6]
Transient Directing Groups
A significant advancement in minimizing synthetic steps is the development of transient directing groups. These are not covalently pre-installed on the substrate but are formed in situ from a catalyst and a substrate functional group, guiding the C-H activation before being released.[7][8] This approach avoids the need for separate installation and removal steps for the directing group.
Orthanilic Acid: This has been used as a transient directing group for C-H functionalization, where the sulfonic acid group is proposed to facilitate the reductive elimination step.[7]
Amino Acids: In certain reactions, amino acids can act as transient directing groups, coordinating to the metal catalyst and the substrate to effect site-selective C-H activation.
Alternative Coupling Partners: Expanding the Scope of C-C Bond Formation
While boronic acids and their esters are highly versatile coupling partners in Suzuki-Miyaura coupling, the scope of C-C bond formation can be broadened by employing other organometallic reagents or unsaturated compounds.[9][10][11]
Organosilicon Reagents: Arylsilanes have been used as coupling partners in palladium-catalyzed C-H activation/C-C coupling reactions, offering an alternative to organoboron compounds.[12]
Organotin Reagents: Organotin reagents, used in Stille coupling, can also be employed in directed C-H functionalization to form C-C bonds.[12]
Alkenes and Alkynes: The direct use of alkenes and alkynes as coupling partners in C-H activation is highly atom-economical.[13][14] This approach allows for the direct addition of a C-H bond across the multiple bond, leading to alkylated or vinylated products.
Alkyl Halides: Alkyl halides are readily available coupling partners that can be used in directed C-H alkylation reactions.[13][14]
Performance Comparison of Alternative Directing Groups
The following table summarizes the performance of selected alternative directing groups in C-C bond formation reactions, providing a comparison with the traditional 8-aminoquinoline system where applicable.
| Directing Group | Reaction Type | Catalyst/Conditions | Substrate Scope | Yield (%) | Reference |
| 8-Aminoquinoline | ortho-Arylation | Pd(OAc)₂, K₂CO₃, DMA, 120 °C | Aryl amides | 70-95 | [15] |
| Picolinamide | γ-C(sp³)-H Arylation | Pd(OAc)₂, Ag₂CO₃, PivOH, DCE, 110 °C | Aliphatic amides | 55-88 | [3] |
| 2-(Methylthio)aniline | β-C-H Arylation | Pd(OAc)₂, Ag₂CO₃, PivOH, DCE, 110 °C | Carbazole carboxamides | 60-92 | [4] |
| Transient (Amino Acid) | C-H Olefination | [Rh(cod)Cl]₂, AgSbF₆, DCE, 80 °C | Aromatic ketones | 65-98 | [8] |
Experimental Protocols
General Procedure for Pd-Catalyzed C-H Arylation using 8-Aminoquinoline Directing Group
A mixture of the 8-aminoquinoline-derived amide (0.2 mmol), aryl halide (0.24 mmol), Pd(OAc)₂ (5 mol %), and K₂CO₃ (0.4 mmol) in DMA (1.0 mL) is heated at 120 °C for 12-24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, washed with water and brine, and dried over Na₂SO₄. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.[15]
General Procedure for Transient Directing Group-Mediated C-H Olefination
To a solution of the aromatic ketone (0.5 mmol) and an amino acid (20 mol %) in DCE (2.0 mL) is added [Rh(cod)Cl]₂ (2.5 mol %) and AgSbF₆ (10 mol %). The alkene (1.0 mmol) is then added, and the mixture is stirred at 80 °C for 16 hours. The reaction is then cooled to room temperature, filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography to give the desired product.[8]
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanistic pathways and experimental workflows for directed C-H activation and C-C bond formation.
References
- 1. Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Traceless Directing Groups in Sustainable Metal-Catalyzed C–H Activation [mdpi.com]
- 6. C–H Activation: Toward Sustainability and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining transition metals and transient directing groups for C–H functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Kinetics of 8-(Pinacolboranyl)quinoline in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinetic profile of reagents in cross-coupling reactions is paramount for reaction optimization and process development. This guide provides a comparative analysis of the kinetic performance of organoboron reagents in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, with a focus on contextualizing the potential reactivity of 8-(pinacolboranyl)quinoline. While direct kinetic studies on 8-(pinacolboranyl)quinoline are not extensively available in the reviewed literature, this guide leverages data from analogous boronic esters and other organoboron species to provide a valuable performance benchmark.
The choice of the organoboron reagent is a critical factor that significantly influences the rate-determining transmetalation step in many palladium-catalyzed cross-coupling reactions. The electronic and steric properties of the boron substituent play a crucial role in the overall efficiency of these transformations. This guide presents a compilation of available kinetic data for various organoboron reagents to facilitate a comparative understanding.
Comparative Kinetic Data in Suzuki-Miyaura Reactions
The Suzuki-Miyaura reaction is a powerful method for carbon-carbon bond formation. The reactivity of the organoboron component is a key parameter in this reaction. The following table summarizes the relative reaction rates of different classes of boronic acids in Suzuki-Miyaura coupling.
| Organoboron Reagent Class | Example Reagent | Relative Rate Constant (vs. Primary Alkyl Ethylboronic Acid) | Key Kinetic Characteristics |
| Primary Alkylboronic Acid | Ethylboronic Acid | 1.0 | Transmetalation can be the rate-limiting step.[1] |
| Primary Alkylboronic Acid | n-Butylboronic Acid | ~0.8 | Slower transmetalation compared to less sterically hindered alkylboronic acids.[1] |
| Secondary Alkylboronic Acid | Isopropylboronic Acid | ~0.3 | Significantly slower rates due to increased steric hindrance at the carbon attached to boron.[1] |
| Arylboronic Acid (Electron-Neutral) | Phenylboronic Acid | ~5.0 | Generally exhibits faster transmetalation compared to alkylboronic acids.[1] |
Kinetic studies on the transmetalation of various 4-fluorophenylboronic esters with a dimeric arylpalladium(II) hydroxide complex have provided valuable insights into the effect of the boronic ester structure on the reaction rate.
| Organoboron Reagent | Rate Constant (k, s⁻¹) at -30°C | Relative Rate (vs. Arylboronic Acid) |
| 4-Fluorophenylboronic acid | (5.78 ± 0.13) × 10⁻⁴ | 1.0 |
| 4-Fluorophenylboronic acid pinacol ester | - (Sigmoidal kinetic profile) | Slower than arylboronic acid |
| 4-Fluorophenylboronic acid dimethyl ester | - | Faster than arylboronic acid |
| 4-Fluorophenylboronic acid ethylene glycol ester | 13.3 ± 0.70 × 10⁻³ | ~23 |
Note: The pinacol ester exhibited a sigmoidal kinetic profile, which could not be fitted to a simple first-order decay, suggesting a more complex reaction mechanism. However, qualitatively, it reacted slower than the corresponding boronic acid in this specific system.[2]
Based on these trends, it can be inferred that the quinoline moiety in 8-(pinacolboranyl)quinoline, with its potential coordinating ability, may influence the reaction kinetics in a unique way compared to simple arylboronic esters. The nitrogen atom in the quinoline ring could potentially interact with the palladium center, affecting the pre-transmetalation equilibrium and the rate of the subsequent steps.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible kinetic studies. Below are representative protocols for monitoring the kinetics of Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Kinetic Analysis of Suzuki-Miyaura Reaction by HPLC
This protocol is designed to determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with a boronic acid.[1]
Objective: To quantify the consumption of reactants and the formation of the product over time.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Organoboron reagent (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., Dodecane)
-
Reaction vials and standard laboratory glassware
-
High-Performance Liquid Chromatograph (HPLC) with a suitable column and detector
Procedure:
-
Reaction Setup: In a reaction vial, combine the aryl halide, organoboron reagent, palladium catalyst, ligand, base, and internal standard.
-
Initiation: Add the solvent to the vial to initiate the reaction at a controlled temperature.
-
Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a cooled solution of an acid or a base).
-
Analysis: Dilute the quenched aliquot and analyze it by HPLC to determine the concentrations of the starting materials and the product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction profile and calculate the initial reaction rate.
Protocol 2: Monitoring Transmetalation Kinetics by Low-Temperature NMR
This protocol allows for the direct observation and quantification of intermediates and products in the transmetalation step.[2]
Objective: To measure the rate of conversion of a pre-transmetalation intermediate to the cross-coupled product.
Materials:
-
Dimeric arylpalladium(II) hydroxide complex
-
Organoboron reagent (e.g., a boronic ester)
-
Anhydrous deuterated solvent (e.g., THF-d₈)
-
NMR tubes suitable for low-temperature measurements
-
High-field NMR spectrometer with a variable temperature probe
Procedure:
-
Preparation of Reactants: Prepare separate solutions of the dimeric palladium complex and the organoboron reagent in the anhydrous deuterated solvent.
-
Low-Temperature Mixing: Cool the NMR tube containing the palladium complex solution to a low temperature (e.g., -78 °C) in the NMR spectrometer.
-
Initiation: Rapidly inject the solution of the organoboron reagent into the cooled NMR tube.
-
Data Acquisition: Immediately begin acquiring NMR spectra (e.g., ¹⁹F NMR if using a fluorinated substrate) at regular intervals while maintaining a constant, low temperature (e.g., -30 °C).
-
Data Analysis: Integrate the signals corresponding to the starting material, any observed intermediates, and the product to determine their concentrations over time. Fit the data to an appropriate kinetic model (e.g., first-order decay) to extract the rate constant.
Visualizing Reaction Mechanisms and Workflows
Understanding the sequence of events in a chemical reaction and the experimental setup is facilitated by clear diagrams.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for monitoring the kinetics of a cross-coupling reaction.
References
Navigating the Suzuki-Miyaura Landscape: A Computational and Experimental Comparison of 8-Quinolylboronic Acid Pinacol Ester
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the boron reagent is critical, influencing reaction efficiency, stability, and scope. This guide provides a detailed computational and experimental comparison of 8-quinolylboronic acid pinacol ester with other boronic acid derivatives, offering insights into its performance and reaction mechanism.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, valued for its broad applicability and the low toxicity of its boron reagents. While boronic acids are highly reactive, their pinacol esters, such as 8-quinolylboronic acid pinacol ester, offer enhanced stability, making them easier to handle, purify, and store.[1] This stability, however, often comes at the cost of reduced reactivity, a trade-off that necessitates a deeper understanding of the underlying reaction mechanisms.[1][2]
Performance Comparison: Reactivity of Boronic Acids vs. Boronate Esters
Computational and experimental studies have consistently shown that boronic acids are generally more reactive than their corresponding boronic esters in the Suzuki-Miyaura reaction.[2] This difference in reactivity is primarily attributed to the electron-withdrawing nature of the ester groups, which can influence the transmetalation step of the catalytic cycle.
| Boron Reagent Type | General Reactivity Trend | Key Characteristics |
| Boronic Acids | Higher | More Lewis acidic, facilitating faster transmetalation. Prone to protodeboronation and oxidation, leading to lower stability.[1][3] |
| Pinacol Boronate Esters | Lower | Increased stability, often crystalline and easy to handle.[1][3] Steric hindrance from the pinacol group can slow down the formation of key reaction intermediates.[3] |
| Glycol Boronate Esters | Intermediate | Less sterically hindered than pinacol esters, leading to faster reaction rates in some cases.[3] |
| Catechol Boronate Esters | Variable | Can form stable intermediates and influence the rate of transmetalation. |
Kinetic experiments have demonstrated that while pinacol esters react more slowly than the corresponding arylboronic acid, they are still effective coupling partners.[3] The steric bulk of the pinacol group can hinder the formation of the initial palladium-boron complex, a crucial step in the catalytic cycle.[3]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of this mechanism.[4][5][6][7]
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide to form a Pd(II) complex.
-
Transmetalation: The organic group is transferred from the boron reagent to the palladium center. This is often the rate-determining step and is significantly influenced by the nature of the boronic acid or ester and the base.[6][7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.
Figure 1. A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Computational studies have highlighted the crucial role of the base in the transmetalation step.[4] The base is believed to activate the boronic acid or ester, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl halide and a boronic acid pinacol ester, based on general procedures found in the literature.[8][9]
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid pinacol ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
Procedure:
-
To a reaction vessel, add the aryl halide, boronic acid pinacol ester, palladium catalyst, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Figure 2. A general experimental workflow for the Suzuki-Miyaura reaction.
Conclusion
The computational analysis of the Suzuki-Miyaura reaction provides invaluable insights into the mechanistic details that govern the performance of different boronic acid derivatives. For 8-quinolylboronic acid pinacol ester, while its inherent stability is a significant practical advantage, a comprehensive understanding of the factors influencing its reactivity, particularly the transmetalation step, is crucial for optimizing reaction conditions. By leveraging both computational predictions and experimental data, researchers can make informed decisions in the design and execution of Suzuki-Miyaura cross-coupling reactions, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides comprehensive, step-by-step procedures for the proper disposal of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. Adherence to these protocols is critical for minimizing risks to personnel and the environment, ensuring regulatory compliance, and fostering a culture of safety.
Compound Overview: this compound is a bifunctional molecule containing both a quinoline ring and a pinacol boronic ester. Quinoline derivatives can exhibit toxic, carcinogenic, and environmentally harmful properties.[1][2][3][4] Similarly, boronic acid derivatives are treated as hazardous waste.[5][6][7] Therefore, this compound must be managed as hazardous waste from the point of use through to its final disposal.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to work in a certified chemical fume hood and to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles of the chemical. |
| Hand Protection | Nitrile or neoprene chemical-resistant gloves. Consider double gloving. | Prevents skin contact with the hazardous material.[5][6][7][8] |
| Body Protection | A fully fastened lab coat with full-length sleeves. | Protects the body from accidental spills and contamination.[5][8] |
| Footwear | Closed-toe shoes. | Prevents exposure from spills that may reach the floor.[5] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][5][8]
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[5][7] High-density polyethylene (HDPE) or glass containers are generally suitable.[6]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5] The label should also indicate that it is a boronic acid derivative and a quinoline compound.
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, weighing paper, and pipette tips should be collected in a designated, sealable container for solid hazardous waste.[5][7]
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[7]
4. Decontamination of Empty Containers:
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used in the experiment). The rinsate from these initial rinses must be collected and disposed of as liquid hazardous waste.[7]
-
Subsequent Rinses: Depending on institutional guidelines, subsequent rinses with a cleaning agent and water may also need to be collected as hazardous waste.[7]
-
Final Disposal of Container: After thorough decontamination and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, as per your institution's guidelines.[7]
5. Spill Management:
-
Evacuate and Secure: In the event of a spill, alert others in the vicinity and restrict access to the area.[6]
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[6]
-
Collect: Carefully collect the absorbed material and any contaminated solids and place them into a sealed, labeled hazardous waste container.[2][6]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]
-
Report: Report the spill to your supervisor and your institution's Environmental Health & Safety (EHS) department.[6]
6. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area or a central hazardous waste storage facility.[6]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal by contacting your EHS department or a licensed hazardous waste disposal contractor.[6][8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. The following procedures are based on established best practices for handling quinoline and boronic acid pinacol ester derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information.
Chemical Identity:
| Compound Name | This compound |
| CAS Number | Not widely available; specific to supplier. |
| Molecular Formula | C₁₅H₁₈BNO₂ |
| Molecular Weight | 255.12 g/mol |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is composed of a quinoline core and a boronic acid pinacol ester group. The primary hazards are associated with the quinoline moiety, which is classified as a potential carcinogen and mutagen, and is harmful if swallowed or in contact with skin.[1][2][3] It can cause serious skin and eye irritation.[1][2][3][4] Boronic acid derivatives are known to cause skin, eye, and respiratory irritation.[5][6] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is required when there is a significant risk of splashing.[5][7] | To protect eyes from contact, which can cause serious irritation and damage.[1][2][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. For extended contact, consider thicker gloves like butyl rubber.[5][6][8] Double gloving may be appropriate for increased protection.[7] | To prevent skin contact, absorption, and potential irritation.[4][5] |
| Body Protection | A laboratory coat is mandatory.[5] A chemical-resistant apron should be worn over the lab coat for larger quantities or when splash potential is high.[8] | To protect the skin from accidental splashes or spills.[5] |
| Respiratory Protection | For handling small quantities in a certified chemical fume hood, respiratory protection may not be necessary.[5] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[5][6] | To prevent irritation of the respiratory tract.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.
-
Preparation and Engineering Controls:
-
Handling:
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[4][9]
-
Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected skin area with plenty of soap and water.[4][9] Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air.[2][4] If breathing has stopped or is difficult, provide artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.[2][4]
-
Disposal Plan
All waste generated from the use of this compound must be considered hazardous waste.[5]
-
Waste Collection:
-
Collect all chemical residues, contaminated consumables (e.g., pipette tips, weighing paper), and contaminated PPE in a designated, labeled, and sealed hazardous waste container.
-
-
Container Management:
-
Ensure the waste container is compatible with the chemical.
-
Keep the container closed when not in use.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. research.arizona.edu [research.arizona.edu]
- 9. nj.gov [nj.gov]
- 10. QUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
